Ketotifen
説明
Ketotifen is an organic heterotricyclic compound that is 4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one which is substituted at position 4 by a 1-methylpiperidin-4-ylidene group. A blocker of histamine H1 receptors with a stabilising action on mast cells, it is used (usually as its hydrogen fumarate salt) for the treatment of asthma, where it may take several weeks to exert its full effect. It has a role as a H1-receptor antagonist and an anti-asthmatic drug. It is an organosulfur heterocyclic compound, an organic heterotricyclic compound, a cyclic ketone, a member of piperidines, an olefinic compound and a tertiary amino compound. It is a conjugate base of a this compound(1+).
This compound is a benzocycloheptathiophene derivative with potent antihistaminic and mast cell stabilizing properties. It has a similar structure to some other first-generation antihistamines such as [cyproheptadine] and [azatadine]. this compound was first developed in Switzerland in 1970 by Sandoz Pharmaceuticals and was initially marketed for the treatment of anaphylaxis. In the US, it is now used in an over-the-counter ophthalmic formulation for the treatment of itchy eyes associated with allergies, and in Canada a prescription-only oral formulation is available and indicated as an add-on therapy for children with atopic asthma. In addition, oral this compound is used in Mexico and across Europe for the treatment of various allergic symptoms and disorders, including urticaria, mastocytosis, and food allergy.
This compound is a Histamine-1 Receptor Inhibitor. The mechanism of action of this compound is as a Histamine H1 Receptor Antagonist.
This compound is a cycloheptathiophene derivative with anti-allergic activity. This compound selectively blocks histamine (H1) receptors and prevents the typical symptoms caused by histamine release. This agent also interferes with the release of inflammatory mediators from mast cells involved in hypersensitivity reactions, thereby decreasing chemotaxis and activation of eosinophils.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and is indicated for allergic disease and eye allergy and has 12 investigational indications.
A cycloheptathiophene blocker of histamine H1 receptors and release of inflammatory mediators. It has been proposed for the treatment of asthma, rhinitis, skin allergies, and anaphylaxis.
See also: Terfenadine (related); Cyproheptadine (related); this compound Fumarate (active moiety of).
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVMWBYGMWKGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS | |
| Record name | KETOTIFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20556 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019837 | |
| Record name | (-)-Ketotifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (from ethyl acetate). (NTP, 1992), Solid | |
| Record name | KETOTIFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20556 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ketotifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Readily soluble, In water, 15.3 mg/L at 25 °C /Estimated/, 7.87e-03 g/L | |
| Record name | Ketotifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | KETOTIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ketotifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
4.2X10-8 mm Hg at 25 °C /Estimated/ | |
| Record name | KETOTIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethyl acetate | |
CAS No. |
34580-13-7, 116655-76-6, 34580-14-8 | |
| Record name | KETOTIFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20556 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ketotifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34580-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketotifen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketotifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-Ketotifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ketotifen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETOTIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X49220T18G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KETOTIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ketotifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
304 to 307 °F (NTP, 1992), 152-153 °C, 191 °C (fumarate salt) | |
| Record name | KETOTIFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20556 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ketotifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | KETOTIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ketotifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ketotifen's Mechanism of Action in Mast Cell Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer widely utilized in the management of allergic disorders, including asthma and allergic conjunctivitis.[1][2][3] Its therapeutic efficacy extends beyond simple histamine receptor antagonism, rooted in its profound ability to stabilize mast cells, thereby preventing the release of a broad spectrum of inflammatory mediators. This technical guide provides an in-depth examination of the core molecular mechanisms through which this compound exerts its mast cell-stabilizing effects. It consolidates quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways involved.
Core Mechanisms of Mast Cell Stabilization
This compound's primary role as a mast cell stabilizer is multifaceted, involving the modulation of several critical intracellular signaling events that are essential for degranulation. The principal mechanisms include the inhibition of calcium influx, modulation of cyclic AMP levels, and direct interference with the machinery of exocytosis.
Inhibition of Calcium (Ca2+) Influx
The influx of extracellular calcium is a pivotal and indispensable step in the mast cell degranulation cascade.[4] Antigen-induced cross-linking of IgE receptors (FcεRI) on the mast cell surface initiates a signaling cascade that leads to the depletion of intracellular calcium stores from the endoplasmic reticulum.[5][6] This depletion triggers "store-operated calcium entry" (SOCE), a sustained influx of extracellular Ca2+ that is required for the fusion of granular membranes with the plasma membrane and subsequent mediator release.[5]
This compound's primary stabilizing action is attributed to its ability to inhibit this crucial Ca2+ influx.[1][7] It is thought to block Ca2+ channels that are essential for mast cell degranulation, thereby maintaining a low intracellular calcium concentration even in the presence of an activating stimulus.[7][8] This action effectively uncouples receptor activation from the downstream degranulation response. Studies on rat peritoneal mast cells have shown that this compound's inhibitory effect on 45Ca uptake is not diminished by the presence of phosphatidylserine, unlike other stabilizers such as disodium cromoglycate (DSCG), suggesting a distinct and robust mechanism of Ca2+ influx inhibition.[9]
Modulation of Intracellular Cyclic AMP (cAMP)
Cyclic AMP is a key negative regulator of mast cell activation. Elevated intracellular cAMP levels are generally associated with the inhibition of mediator release. This compound has been shown to increase intracellular cAMP levels in basophils.[10] Studies on basophil cultures from allergic patients demonstrated that incubation with this compound led to a progressive increase in cAMP levels over a 12-day period, which correlated with an inhibition of histamine release.[10] While the precise mechanism of cAMP elevation is not fully elucidated, it may involve the inhibition of phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation. This increase in cAMP likely contributes to the overall stabilization of the mast cell by activating protein kinase A (PKA), which can phosphorylate and inhibit key components of the degranulation machinery.
Suppression of Exocytosis and Membrane Deformation
Beyond its effects on early signaling events, this compound has also been reported to interfere with the later stages of degranulation. It may suppress the process of exocytosis by counteracting the plasma membrane deformation that occurs as granules fuse with the cell surface to release their contents.[2][7] This suggests a more direct interaction with the cellular components responsible for membrane dynamics and fusion, adding another layer to its stabilizing properties.
Signaling Pathways
The following diagrams illustrate the mast cell activation pathway and the points of intervention by this compound.
Caption: IgE-mediated mast cell activation pathway leading to degranulation.
Caption: Key intervention points of this compound in mast cell stabilization.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on mast cell mediator release from various studies.
Table 1: Inhibition of Mast Cell Mediator Release by this compound
| Cell Type | Mediator | This compound Concentration | % Inhibition | Reference |
| Human Conjunctival Mast Cells | Histamine | ~10⁻¹¹ to 10⁻⁴ M | ≥ 90% | [2] |
| Human Conjunctival Mast Cells | Tryptase | ~10⁻¹⁰ to 10⁻⁴ M | ≥ 90% | [2] |
| Rat Mast Cells (Compound 48/80 induced) | Histamine | > 0.1 mM | Significant | [11] |
| Human Basophils (Anti-IgE induced) | Histamine | > 0.1 mM | Significant | [11] |
Table 2: Effects of this compound on Endometriosis-Associated Mediators in Rats
| Treatment Group | Serum Histamine Concentration | Serum TNF-α Concentration | Reference |
| Control (Endometriosis) | Higher than treated groups | Higher than treated groups | [12] |
| This compound (1 mg/kg) | Significantly Reduced | Significantly Reduced | [12] |
| This compound (10 mg/kg) | Significantly Reduced | Significantly Reduced | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to evaluate mast cell stabilization.
Protocol: Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase, which serves as a proxy for histamine release and overall degranulation.[13]
A. Materials and Reagents:
-
Rat Basophilic Leukemia (RBL-2H3) cells[13] or other mast cell lines (e.g., LAD2)[14]
-
Cell culture medium (e.g., MEM) with supplements
-
Anti-DNP IgE monoclonal antibody
-
DNP-BSA (Dinitrophenylated bovine serum albumin) antigen
-
Tyrode's Buffer or HEPES buffer with 0.04% BSA[14]
-
Triton X-100 (0.1-0.2%) for cell lysis (total release)[13][14]
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer[14]
-
Stop Solution: Glycine-carbonate buffer[13]
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 405 nm)
B. Procedure:
-
Cell Plating & Sensitization: Seed RBL-2H3 cells into a 96-well plate at a density of 2 x 10⁴ to 1 x 10⁵ cells/well.[15] Add anti-DNP IgE (e.g., 0.1 µg/mL) to the culture medium and incubate overnight at 37°C to sensitize the cells.[15]
-
Pre-incubation with this compound: The next day, gently wash the cells twice with pre-warmed Tyrode's buffer. Add buffer containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 30 minutes at 37°C.[15]
-
Antigen Challenge: To trigger degranulation, add DNP-BSA antigen (e.g., 0.1 µg/mL) to the wells. For control wells, add buffer only (spontaneous release) or 0.2% Triton X-100 (total release).[13] Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: After incubation, place the plate on ice to stop the reaction. Centrifuge the plate at 4°C. Carefully collect a 50 µL aliquot of the supernatant from each well and transfer to a new 96-well plate.[14]
-
Enzymatic Reaction: Add 100 µL of the PNAG substrate solution to each well containing the supernatant. Incubate for 90 minutes at 37°C.[14]
-
Stopping the Reaction: Add 150 µL of stop solution to each well.
-
Measurement: Read the absorbance of the product at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each condition using the formula: [(Sample A405 - Spontaneous A405) / (Total A405 - Spontaneous A405)] * 100.
Protocol: Calcium Mobilization Assay
This protocol uses fluorescent Ca2+ indicators to measure changes in intracellular calcium concentration.[5][16]
A. Materials and Reagents:
-
Mast cells (e.g., RBL-2H3)
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (containing Ca2+)
-
Stimulating agent (e.g., Anti-IgE, ionomycin)
-
Fluorescence microscope or plate reader with kinetic reading capability
B. Procedure:
-
Cell Loading: Incubate mast cells with the Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) and a similar concentration of Pluronic F-127 in buffer for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with fresh buffer to remove extracellular dye.
-
Incubation: Resuspend cells in buffer and allow them to rest for 15-30 minutes for complete de-esterification of the dye.
-
Baseline Measurement: Place the cells in the measurement instrument (microscope or plate reader) and record a stable baseline fluorescence for 1-2 minutes.
-
Drug Addition: Add this compound at the desired concentration and continue recording to observe any effect on baseline calcium.
-
Stimulation: Add the stimulating agent (e.g., antigen) and record the resulting change in fluorescence intensity over time. For Fura-2, this involves measuring emission at 510 nm while alternating excitation between 340 nm and 380 nm. The ratio (F340/F380) is proportional to the intracellular Ca2+ concentration.
-
Data Analysis: Analyze the kinetic data to determine parameters such as peak Ca2+ response and the duration of the sustained Ca2+ plateau. Compare the response in this compound-treated cells to control cells.
Protocol: Intracellular cAMP Measurement Assay
This protocol describes a competitive enzyme immunoassay (EIA) to quantify cAMP levels.[17]
A. Materials and Reagents:
-
Mast cells
-
Stimulating agents (e.g., forskolin as a positive control)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
Commercial cAMP EIA kit (containing cAMP-acetylcholinesterase conjugate, specific antibody, wash buffers, and substrate)
B. Procedure:
-
Cell Treatment: Incubate mast cells with this compound or vehicle control for a specified time. To prevent cAMP degradation, include a phosphodiesterase inhibitor like 0.5 mM IBMX in the incubation buffer.[18]
-
Stimulation: Add the stimulating agent if required. Forskolin is often used as a positive control to maximally stimulate adenylyl cyclase.[17]
-
Cell Lysis: Terminate the reaction and lyse the cells according to the kit manufacturer's instructions (e.g., using 0.1 M HCl).
-
Assay Performance: Perform the competitive EIA according to the kit's protocol. This typically involves:
-
Adding cell lysates, cAMP standards, and a cAMP-enzyme conjugate to wells pre-coated with an anti-cAMP antibody.
-
Incubating to allow competition between the sample/standard cAMP and the enzyme-conjugated cAMP for antibody binding sites.
-
Washing the wells to remove unbound reagents.
-
Adding a substrate that produces a colored product when acted upon by the bound enzyme.
-
-
Measurement: Read the absorbance on a microplate reader. The intensity of the color is inversely proportional to the cAMP concentration in the sample.
-
Calculation: Determine the cAMP concentration in the samples by comparing their absorbance values to the standard curve generated from the cAMP standards.[17]
Experimental Workflow Diagram
References
- 1. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oanp.org [oanp.org]
- 4. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Ca2+ Signaling with Particular Focus on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Action of this compound on histamine release and intracellular cAMP levels in basophil cultures from pollinic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced histamine release, inhibition of histamine secretion and modulation of immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mast cell stabilizer this compound reduces hyperalgesia in a rodent model of surgically induced endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmgood.com [abmgood.com]
- 15. Mast cell degranulation assays [bio-protocol.org]
- 16. Real-Time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. realmofcaring.org [realmofcaring.org]
- 18. researchgate.net [researchgate.net]
Ketotifen's Role in Modulating Eosinophil and Neutrophil Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer with a well-documented role in the management of allergic conditions such as asthma and allergic conjunctivitis.[1][2][3] Beyond its primary mechanisms of H1-receptor antagonism and inhibition of mediator release from mast cells, this compound exerts significant immunomodulatory effects on key inflammatory cells, particularly eosinophils and neutrophils.[1][4] This technical guide provides an in-depth analysis of this compound's multifaceted role in modulating the activity of these granulocytes. It consolidates quantitative data on its inhibitory effects, details common experimental protocols for assessing these activities, and visualizes the underlying signaling pathways and experimental workflows. The evidence presented underscores this compound's capacity to inhibit chemotaxis, degranulation, and oxidative burst, positioning it as a compound of continuing interest for inflammatory and allergic diseases.
Core Mechanisms of Action
This compound's therapeutic effects stem from a combination of actions:
-
H1-Histamine Receptor Antagonism: As a potent, non-competitive inverse agonist of the H1 receptor, this compound blocks histamine-mediated symptoms like itching, vasodilation, and swelling.[1][2]
-
Mast Cell Stabilization: It inhibits the degranulation of mast cells, preventing the release of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes (C4 and D4), and platelet-activating factor (PAF).[1][2][5] This action is crucial in attenuating the initial phase of an allergic reaction.
-
Inhibition of Granulocyte Activity: this compound directly interferes with the activation, migration, and effector functions of eosinophils and neutrophils, which are critical drivers of late-phase allergic inflammation and chronic inflammatory conditions.[1][4][5]
Modulation of Eosinophil Activity
Eosinophils are pivotal in the pathogenesis of allergic diseases, contributing to tissue damage through the release of cytotoxic granule proteins and reactive oxygen species (ROS). This compound has been shown to comprehensively inhibit multiple aspects of eosinophil function.
Inhibition of Eosinophil Chemotaxis
This compound effectively limits the recruitment of eosinophils to inflammatory sites by inhibiting their migration in response to various potent chemoattractants.[6][7] This is a critical step in preventing the accumulation of eosinophils in tissues like the airways in asthma.[8]
Inhibition of Eosinophil Degranulation and Mediator Release
The drug curtails the release of key inflammatory and cytotoxic mediators from activated eosinophils.
-
Granule Proteins: this compound partially inhibits the release of eosinophil cationic protein (ECP) and eosinophil-derived neurotoxin (EDN) following activation.[6][7][9] Electron microscopy studies have confirmed that pretreatment with this compound maintains the intact ultrastructure of eosinophil granules, preventing their discharge.[10]
-
Lipid Mediators: It significantly inhibits the calcium ionophore (A23187)-induced release of leukotriene C4 (LTC4) from eosinophils.[11]
Suppression of Oxidative Burst
This compound decreases the production of ROS, which are instrumental in host defense but also contribute to tissue damage in chronic inflammation.
-
It significantly reduces ROS production from eosinophils primed by eotaxin and stimulated with A23187.[12]
-
The drug also diminishes ROS production induced by eotaxin and secretory IgA (sIgA).[6][7][9]
Induction of Eosinophil Necrosis
Interestingly, this compound has been found to reverse the survival-prolonging effects of interleukin-5 (IL-5) on eosinophils.[13] Morphological and ultrastructural analysis suggests that this compound induces primary necrosis rather than apoptosis in these cells, providing another mechanism for reducing eosinophil numbers at inflammatory sites.[13]
Quantitative Data on Eosinophil Modulation
The following tables summarize the quantitative effects of this compound on various eosinophil functions as reported in the literature.
Table 1: this compound's Inhibition of Eosinophil Chemotaxis
| Chemoattractant | This compound Concentration | Effect | Source |
|---|---|---|---|
| fMLP, IL-5, Eotaxin | 10⁻⁸ to 10⁻⁴ M | Dose-dependent inhibition | [7] |
| PAF | 10 µM | Significant inhibition |[11] |
Table 2: this compound's Effect on Eosinophil Mediator Release and Oxidative Burst
| Function | Stimulant | This compound Concentration | Effect | Source |
|---|---|---|---|---|
| LTC4 Release | A23187 | 20 µM | Significant inhibition | [11] |
| ROS Production | Eotaxin + A23187 | 10⁻¹⁰ to 10⁻⁶ M | Significant reduction | [12] |
| ECP & EDN Release | sIgA | Not specified | Partial inhibition | [6][7] |
| ROS Production | Eotaxin, sIgA | Not specified | Decreased production |[6][9] |
Modulation of Neutrophil Activity
While less extensively studied than its effects on eosinophils, this compound also modulates neutrophil functions, which are relevant in various inflammatory contexts.
Inhibition of Neutrophil Migration
This compound's anti-inflammatory properties include the inhibition of neutrophil migration to sites of inflammation.[1] This effect is partly attributed to the stabilization of mast cells, which release neutrophil chemoattractants. Furthermore, this compound can interfere with signaling pathways that are crucial for neutrophil chemotaxis, such as those involving leukotriene B4 (LTB4), a potent neutrophil chemoattractant.[14][15][16]
Impact on Oxidative Stress and Inflammatory Signaling
In animal models, this compound has demonstrated the ability to ameliorate systemic inflammation and oxidative stress.[17] It can reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 and decrease markers of oxidative stress such as malondialdehyde (MDA), while increasing levels of the antioxidant enzyme superoxide dismutase (SOD).[17] In the context of experimental autoimmune encephalomyelitis (EAE), this compound treatment led to a reduction in NLRP3 inflammasome activation and rebalanced oxidative stress in the central nervous system.[18] While these studies are not specific to neutrophils, they point towards a broader anti-inflammatory and antioxidant capacity that would invariably affect neutrophil-mediated processes. Neutrophils are a major source of ROS during inflammation, and pathways like NLRP3 inflammasome activation are critical in their response.[19]
Signaling Pathways and Mechanisms
The inhibitory effects of this compound on granulocytes are mediated through complex intracellular signaling pathways. A key mechanism involves the modulation of cyclic adenosine monophosphate (cAMP) levels.
-
cAMP Regulation: this compound has been shown to inhibit phosphodiesterase (PDE) activity in leukocytes.[20] By preventing the breakdown of cAMP, intracellular levels of this second messenger increase.[21] Elevated cAMP is a well-established inhibitory signal in granulocytes, suppressing functions such as degranulation, ROS production, and chemotaxis.
-
Inflammasome Downregulation: Studies in EAE models show this compound significantly reduces the mRNA expression of components of the NLRP3 inflammasome, including NLRP3, caspase-1, and IL-1β.[18] This pathway is a critical driver of inflammation.
Caption: this compound inhibits PDE and NLRP3, increasing cAMP and reducing inflammatory responses.
Experimental Protocols
The following sections provide generalized methodologies for key assays used to evaluate the effect of this compound on granulocyte function. These protocols are based on standard techniques described in the cited literature.[6][7][22][23][24][25]
Eosinophil/Neutrophil Isolation
-
Source: Human peripheral blood from hypereosinophilic patients or healthy donors.[6][7]
-
Procedure:
-
Whole blood is collected in heparinized tubes.
-
Granulocytes are isolated using density gradient centrifugation (e.g., Percoll gradient).[6][7]
-
Red blood cells are removed by hypotonic lysis (Note: this step may be omitted to avoid potential effects on cell function).[23]
-
Eosinophils or neutrophils are further purified via negative selection using immunomagnetic beads (e.g., MACS system) to deplete other cell types.[6][7][23]
-
Cell purity and viability are assessed using staining (e.g., HEMA 3) and dye exclusion (e.g., ethidium bromide or trypan blue), respectively. Purity should exceed 99%.[23]
-
Chemotaxis Assay (Boyden Chamber)
-
Principle: Measures the migration of cells across a porous membrane towards a chemoattractant.
-
Procedure:
-
A Boyden chamber apparatus is used, consisting of upper and lower wells separated by a microporous filter.
-
The lower well is filled with a medium containing the chemoattractant (e.g., fMLP, IL-5, eotaxin, LTB4) with or without various concentrations of this compound.[6][7]
-
A suspension of purified eosinophils or neutrophils is placed in the upper well.
-
The chamber is incubated at 37°C in a humidified 5% CO₂ atmosphere for a set period (e.g., 1-3 hours).
-
After incubation, the filter is removed, fixed, and stained.
-
Migrated cells (those that have moved to the lower side of the filter) are counted using light microscopy.
-
Inhibition is calculated relative to the control (chemoattractant alone).
-
Caption: Standard workflow for assessing granulocyte chemotaxis using a Boyden chamber.
Oxidative Burst (ROS Production) Assay
-
Principle: Measures the production of ROS using a luminol-dependent chemiluminescence assay. Luminol emits light when oxidized by ROS.
-
Procedure:
-
Purified granulocytes are resuspended in a suitable buffer.
-
Cells are pre-incubated with various concentrations of this compound or a vehicle control.
-
Luminol is added to the cell suspension.
-
The reaction is initiated by adding a stimulant (e.g., eotaxin, sIgA, PMA).[6][7][9]
-
Chemiluminescence is measured immediately and continuously over time using a luminometer.
-
The integral of the light emission over time reflects the total ROS production.
-
Degranulation Assay (Mediator Release)
-
Principle: Measures the quantity of specific granule proteins released into the supernatant after cell stimulation.
-
Procedure:
-
Purified granulocytes are pre-incubated with this compound or a vehicle control.
-
Cells are stimulated with an agonist (e.g., sIgA) to induce degranulation.[6][7][9]
-
The reaction is stopped by centrifugation to pellet the cells.
-
The supernatant is collected.
-
The concentration of released mediators (e.g., ECP, EDN, eosinophil peroxidase) is quantified using specific immunoassays like Radioimmunoassay (RIA) or ELISA.[6][7][9][25]
-
Conclusion and Future Directions
This compound's modulatory effects on eosinophils and neutrophils are significant and contribute substantially to its overall anti-allergic and anti-inflammatory profile. By inhibiting the migration, degranulation, and oxidative activity of these key granulocytes, this compound disrupts the inflammatory cascade at multiple points. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for further investigation.
For drug development professionals, this compound serves as a valuable benchmark compound. Future research should aim to:
-
Elucidate the precise molecular targets of this compound within granulocyte signaling pathways beyond PDE inhibition.
-
Explore the therapeutic potential of this compound derivatives with enhanced specificity and potency for inhibiting eosinophil and neutrophil functions.
-
Investigate the role of this compound in non-allergic inflammatory conditions where eosinophils and neutrophils are implicated, such as certain autoimmune diseases or chronic obstructive pulmonary disease (COPD).
A deeper understanding of these mechanisms will pave the way for the development of next-generation immunomodulatory drugs targeting granulocyte-driven inflammation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. oanp.org [oanp.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 6. Inhibitory effects of this compound on eotaxin-dependent activation of eosinophils: consequences for allergic eye diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Effects of this compound on symptoms and on bronchial mucosa in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of eosinophils degranulation by this compound in a patient with milk allergy, manifested as bronchial asthma--an electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of this compound on eosinophils as measured at LTC4 release and by chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on the production of reactive oxygen species from human eosinophils primed by eotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces primary necrosis of human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ninho.inca.gov.br [ninho.inca.gov.br]
- 16. Comparison of leukotriene B4-induced neutrophil migration through different cellular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Calming Down Mast Cells with this compound: A Potential Strategy for Multiple Sclerosis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mechanism of this compound action in hypersensitivity reactions. Its effect on cellular enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Action of this compound on histamine release and intracellular cAMP levels in basophil cultures from pollinic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocols for Identifying, Enumerating, and Assessing Mouse Eosinophils | Springer Nature Experiments [experiments.springernature.com]
- 23. pubcompare.ai [pubcompare.ai]
- 24. researchgate.net [researchgate.net]
- 25. A Sensitive High Throughput ELISA for Human Eosinophil Peroxidase: A Specific Assay to Quantify Eosinophil Degranulation from Patient-derived Sources - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacodynamics of Ketotifen in allergic inflammation models
An In-depth Technical Guide on the Pharmacodynamics of Ketotifen in Allergic Inflammation Models
Abstract
This compound is a second-generation H1-antihistamine and mast cell stabilizer with a broad spectrum of anti-allergic properties. Its pharmacodynamic profile extends beyond simple histamine receptor antagonism to include the inhibition of inflammatory mediator release, modulation of eosinophil function, and interference with key signaling pathways in the allergic cascade. This technical guide provides a comprehensive overview of this compound's mechanisms of action as demonstrated in preclinical allergic inflammation models. It summarizes key quantitative data on its efficacy, details common experimental protocols used for its evaluation, and visualizes the cellular and signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals in the field of allergy and immunology.
Introduction
Allergic inflammation is a complex pathological process driven by the activation of mast cells and eosinophils, leading to the release of a potent cocktail of inflammatory mediators.[1] this compound is a well-established therapeutic agent used in the management of various allergic conditions, including allergic conjunctivitis, rhinitis, and asthma.[2][3] Its clinical efficacy is attributed to a dual mechanism of action: it acts as a potent and selective inverse agonist of the histamine H1 receptor, and it functions as a mast cell stabilizer by preventing their degranulation.[4][5] This latter property is crucial, as it inhibits the release not only of histamine but also of other key mediators like leukotrienes, prostaglandins, and cytokines.[1][4] Furthermore, this compound has demonstrated significant inhibitory effects on eosinophil recruitment and activation, a critical component of the late-phase allergic response.[6][7] This guide will explore the pharmacodynamic evidence from various in vitro and in vivo models that substantiates these mechanisms.
Quantitative Pharmacodynamic Data
The following tables present quantitative data from various studies, illustrating this compound's potency in inhibiting key processes in allergic inflammation.
Table 1: In Vitro Efficacy of this compound
| Model System | Cell Type | Activator | Inhibited Mediator/Process | IC50 / Effective Concentration |
| Rat Mast Cells | Mast Cells | Compound 48/80 | Histamine Release | >0.1 mM[8] |
| Human Basophils | Basophils | Anti-IgE | Histamine Release | >0.1 mM[8] |
| Human Eosinophils | Eosinophils | Eotaxin, fMLP, IL-5 | Chemotaxis | 10⁻⁸ to 10⁻⁴ M[9] |
| Human Eosinophils | Eosinophils | Eotaxin | Reactive Oxygen Species (ROS) | 10⁻¹⁰ to 10⁻⁶ M[10] |
| Human Basophils | Basophils | Allergen | Histamine Release | Significant inhibition observed[11][12] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Allergic Condition Model | Dose | Key Outcome | Result |
| Rats | Carrageenan-induced Inflammation | 1.5 mg/kg (i.p.) | Paw Edema | Significant decrease in paw thickness[13] |
| Rats | Non-IgE Middle Ear Effusion | 0.2 mg (i.p.) | Histamine Release & Mast Cell Degranulation | Significantly inhibited histamine release and mast cell degranulation[14] |
| Mice | Formalin-induced Pain | 4.5 mg/kg (i.p.) | Nocifensive Behavior | Significant reduction in both early and late phase pain responses[15] |
| Guinea Pigs | Allergic Asthma | Not Specified | Eosinophil Migration | Significantly decreased the number of eosinophils in the airway[7] |
Key Experimental Protocols
The evaluation of anti-allergic compounds like this compound relies on well-established animal models that mimic human allergic diseases. The ovalbumin (OVA)-induced allergic conjunctivitis model is a cornerstone for this research.
Ovalbumin-Induced Allergic Conjunctivitis in Mice
This model recapitulates the key features of allergic conjunctivitis, including IgE production, mast cell degranulation, and eosinophil infiltration into the conjunctiva.[16][17]
Methodology:
-
Sensitization Phase (Day 0 and 7): Mice (commonly BALB/c strain) are systemically sensitized via intraperitoneal (i.p.) injections of ovalbumin (OVA), a common allergen, emulsified with aluminum hydroxide (alum), which acts as an adjuvant to boost the immune response.[18][19]
-
Challenge Phase (e.g., Day 15-18): Following sensitization, a localized allergic reaction is triggered by topical application of OVA solution directly into the conjunctival sac of the eye. This challenge is typically repeated over several consecutive days.[19]
-
Treatment: The test compound (e.g., this compound eye drops) or a vehicle control is administered topically a short period (e.g., 1 hour) before each allergen challenge.[19]
-
Evaluation (24h after final challenge):
-
Clinical Assessment: Eyes are examined and scored for clinical signs such as redness, itching, swelling (chemosis), and discharge.[19]
-
Histological Analysis: Eyes are enucleated, fixed, and sectioned. The conjunctival tissue is stained (e.g., with Hematoxylin and Eosin) to identify and quantify the infiltration of inflammatory cells, particularly eosinophils.[16][19]
-
Immunological Analysis: Serum is collected to measure levels of OVA-specific IgE antibodies. Lymph nodes and spleens can be harvested to analyze T-cell cytokine profiles (e.g., IL-4, IL-5).[18]
-
Signaling Pathways Modulated by this compound
This compound's primary pharmacodynamic effect is the stabilization of mast cells. This action interrupts the signaling cascade that leads to the release of inflammatory mediators.
The allergic response is initiated when an allergen cross-links IgE antibodies bound to the high-affinity FcεRI receptors on the mast cell surface. This event triggers a rapid intracellular signaling cascade. A key step is the activation of phospholipase C (PLC), which generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing a release of stored calcium (Ca²⁺) into the cytoplasm. This surge in intracellular Ca²⁺ is a critical signal for the fusion of pre-formed granules with the cell membrane, a process known as degranulation. These granules release potent mediators like histamine and tryptase, causing the immediate symptoms of an allergic reaction.
This compound exerts its stabilizing effect primarily by blocking Ca²⁺ channels.[20] By preventing the influx of calcium, it effectively short-circuits the degranulation process, keeping the inflammatory mediators contained within the mast cell.[20]
Conclusion
The pharmacodynamic profile of this compound, as evidenced by extensive research in allergic inflammation models, confirms its role as a multifaceted anti-allergic agent. Its ability to act as both a potent H1-antihistamine and a mast cell stabilizer provides a comprehensive approach to managing allergic diseases.[5] Quantitative data from in vitro and in vivo studies demonstrate its capacity to inhibit histamine release and suppress eosinophil-mediated inflammation at therapeutically relevant concentrations.[9][10] The detailed experimental protocols and pathway visualizations provided in this guide serve as a technical resource for understanding and further investigating the utility of this compound and similar molecules in the drug development pipeline for allergic and inflammatory disorders.
References
- 1. bodyofharmony.com [bodyofharmony.com]
- 2. oanp.org [oanp.org]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 6. Inhibitory effects of this compound on eotaxin-dependent activation of eosinophils: consequences for allergic eye diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-induced histamine release, inhibition of histamine secretion and modulation of immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Effect of this compound on the production of reactive oxygen species from human eosinophils primed by eotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The inhibitory effect of this compound on in vitro histamine release in allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Action of this compound on histamine release and intracellular cAMP levels in basophil cultures from pollinic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating the Anti-nociceptive and Anti-inflammatory Effects of this compound and Fexofenadine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induced inhibition of histamine release in a non-IgE model of middle ear effusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mast cell stabilizer this compound fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 18. Curcumin suppresses ovalbumin-induced allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
Investigating the Anti-inflammatory Properties of Ketotifen Fumarate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ketotifen fumarate is a well-established therapeutic agent with a multifaceted mechanism of action that extends beyond its traditional classification as a histamine H1 receptor antagonist. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound fumarate, consolidating key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The primary anti-inflammatory effects of this compound are attributed to its ability to stabilize mast cells, inhibit the release of a broad spectrum of inflammatory mediators, and modulate the activity of key immune cells, notably eosinophils. Furthermore, emerging evidence indicates that this compound exerts its effects through the modulation of critical intracellular signaling cascades, including the MAPK and NF-κB pathways. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound fumarate in inflammatory and allergic diseases.
Core Mechanisms of Anti-inflammatory Action
This compound fumarate's anti-inflammatory prowess stems from a combination of well-defined pharmacological activities:
-
Histamine H1 Receptor Antagonism: As a potent, non-competitive antagonist of the H1 receptor, this compound effectively blocks histamine-induced downstream inflammatory effects such as vasodilation and increased vascular permeability.
-
Mast Cell Stabilization: A cornerstone of its anti-inflammatory action, this compound stabilizes mast cells, thereby preventing their degranulation and the subsequent release of a plethora of pre-formed and newly synthesized inflammatory mediators.[1][2] This includes histamine, tryptase, leukotrienes, and prostaglandins.[3][4] This stabilization is achieved, in part, by inhibiting calcium influx across the mast cell membrane.[1]
-
Eosinophil Modulation: this compound significantly impacts eosinophil function, a key cell type in allergic inflammation. It has been shown to inhibit eosinophil chemotaxis, activation, and the release of inflammatory mediators such as leukotriene C4 (LTC4).[5][6]
-
Inhibition of Inflammatory Mediator Synthesis and Release: Beyond mast cell stabilization, this compound directly inhibits the synthesis and release of various pro-inflammatory molecules from different cell types. This includes the reduction of prostaglandin E2 (PGE2) production and the inhibition of LTC4 generation.[6][7]
-
Phosphodiesterase (PDE) Inhibition: this compound has been shown to inhibit phosphodiesterase activity, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][8] Elevated cAMP is known to suppress the activation of inflammatory cells and the release of inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound fumarate on various inflammatory parameters.
| Cell Type | Mediator/Process Inhibited | Inhibitor Concentration | % Inhibition / Effect | Reference |
| Human Conjunctival Mast Cells | Histamine Release | ~10⁻¹¹ to 10⁻⁴ M | >90% | [7] |
| Human Conjunctival Mast Cells | Tryptase Release | ~10⁻¹⁰ to 10⁻⁴ M | >90% | [7] |
| Human Eosinophils | Leukotriene C4 (LTC4) Release (A23187-induced) | 20 µM | Significant inhibition | [5][6] |
| Human Eosinophils | Chemotaxis (PAF-induced) | 10 µM | Significant inhibition | [6] |
| Human Eosinophils | Chemotaxis (to fMLP, IL-5, and eotaxin) | 10⁻⁸ to 10⁻⁴ M | Dose-dependent inhibition | [5] |
| Human Eosinophils | Reactive Oxygen Species (ROS) Production (eotaxin-primed) | 10⁻¹⁰ to 10⁻⁶ M | Significant reduction | [9] |
| Human Leukocytes | Leukotriene C4 (LTC4) Generation (Calcium ionophore-induced) | IC50: 8 x 10⁻⁵ M | 50% | [6] |
| Human Conjunctival Fibroblasts | Prostaglandin E2 (PGE2) Production (IL-4 + TNF-α-induced) | 10⁻⁶ M and 10⁻⁵ M | Significant downregulation | [7][10] |
| Human Monocytes (THP-1 cells) | Macrophage-derived chemokine (MDC), Monokine induced by IFN-γ (MIG), and Interferon-inducible protein 10 (IP-10) production (LPS-induced) | 5-50 µM | Significant, dose-dependent downregulation | [11] |
| In Vivo Model | Effect | Dosage | Outcome | Reference |
| Rat Carrageenan-Induced Paw Edema | Reduction of paw edema | Not specified | Significant anti-inflammatory effect | [12] |
| Mouse Formalin-Induced Pain | Analgesic effect in inflammatory pain | 4.5 mg/kg | Dose- and mast cell-dependent analgesia | [2][13] |
| Rabbit Post-traumatic Joint Contracture | Reduction in mast cell percentage | 0.5 mg/kg and 1.0 mg/kg | 55% and 64% reduction, respectively | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound fumarate.
In Vitro Mast Cell Degranulation Assay
Objective: To determine the inhibitory effect of this compound fumarate on the release of histamine and tryptase from human mast cells.
Methodology (based on[7][14]):
-
Mast Cell Isolation: Human conjunctival mast cells are obtained from donor tissues and purified.
-
Sensitization: Isolated mast cells are sensitized by incubation with human IgE.
-
Drug Incubation: Sensitized mast cells are pre-incubated with varying concentrations of this compound fumarate (e.g., 10⁻¹¹ to 10⁻⁴ M) or a vehicle control for a specified period.
-
Degranulation Induction: Mast cell degranulation is triggered by challenging the cells with anti-IgE antibody.
-
Mediator Quantification:
-
Histamine: The supernatant is collected, and histamine content is measured using a sensitive immunoassay or fluorometric assay.
-
Tryptase: Tryptase levels in the supernatant are quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The percentage inhibition of histamine and tryptase release by this compound fumarate is calculated by comparing the mediator levels in the drug-treated samples to the vehicle-treated controls.
Eosinophil Chemotaxis Assay (Boyden Chamber)
Objective: To assess the inhibitory effect of this compound fumarate on the migration of eosinophils towards a chemoattractant.
Methodology (based on[5][15][16]):
-
Eosinophil Isolation: Human eosinophils are isolated from peripheral blood of healthy or atopic donors using density gradient centrifugation and immunomagnetic separation.
-
Boyden Chamber Assembly: A Boyden chamber is assembled with a microporous membrane (e.g., 5-μm pore size) separating the upper and lower compartments.
-
Chemoattractant Addition: A chemoattractant solution (e.g., eotaxin, PAF, fMLP, or IL-5) is added to the lower compartment of the chamber.
-
Cell and Drug Addition: Eosinophils, pre-incubated with various concentrations of this compound fumarate (e.g., 10⁻⁸ to 10⁻⁴ M) or vehicle, are placed in the upper compartment.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere for a sufficient time to allow cell migration (e.g., 1-3 hours).
-
Cell Migration Assessment: The membrane is removed, fixed, and stained. The number of eosinophils that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.
-
Data Analysis: The inhibition of chemotaxis is expressed as the percentage reduction in the number of migrated cells in the presence of this compound fumarate compared to the vehicle control.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory effect of this compound fumarate in an acute in vivo model of inflammation.
Methodology (based on[12][17][18]):
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Drug Administration: this compound fumarate is administered orally or intraperitoneally at various doses at a specified time before the induction of inflammation. A control group receives the vehicle.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition by this compound fumarate is calculated for each time point using the following formula: % Inhibition = [ (C - T) / C ] * 100 Where C is the mean increase in paw volume in the control group, and T is the mean increase in paw volume in the drug-treated group.
Signaling Pathways Modulated by this compound Fumarate
This compound fumarate's anti-inflammatory effects are, in part, mediated by its influence on key intracellular signaling pathways.
Inhibition of MAPK (p38 and ERK) and NF-κB Signaling
This compound has been shown to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory chemokines in monocytes by down-regulating the phosphorylation of p38 and ERK, two key components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[11] Furthermore, it has been demonstrated to inhibit the expression of the NF-κB subunit c-Rel and its binding to the promoter of the TNF-α gene.[17] These actions collectively lead to a reduction in the transcription of various pro-inflammatory genes.
Caption: this compound's inhibition of MAPK and NF-κB signaling pathways.
Mast Cell Stabilization and Inhibition of Mediator Release
The stabilization of mast cells by this compound is a critical anti-inflammatory mechanism. It involves the inhibition of calcium influx and the modulation of intracellular cAMP levels through phosphodiesterase inhibition. This prevents the degranulation and release of pre-formed mediators like histamine and tryptase, as well as the synthesis and release of newly formed lipid mediators like leukotrienes and prostaglandins.
Caption: Mast cell stabilization and inhibition of mediator release by this compound.
Conclusion
This compound fumarate exhibits a robust and multi-faceted anti-inflammatory profile that extends beyond its primary antihistaminic activity. Its ability to stabilize mast cells, modulate eosinophil function, and inhibit the production and release of a wide array of inflammatory mediators underscores its therapeutic potential in a variety of inflammatory and allergic conditions. The elucidation of its impact on key signaling pathways, including MAPK and NF-κB, provides a deeper understanding of its molecular mechanisms of action. This technical guide provides a consolidated resource for researchers to further explore and leverage the anti-inflammatory properties of this compound fumarate in the development of novel therapeutic strategies.
References
- 1. The Mast Cell Stabilizer this compound Fumarate Lessens Contracture Severity and Myofibroblast Hyperplasia: A Study of a Rabbit Model of Posttraumatic Joint Contractures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on phosphodiesterase activity from asthmatic individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of this compound on eosinophils as measured at LTC4 release and by chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of anti-allergic activities of the histamine H1 receptor antagonists epinastine, this compound and oxatomide in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated levels of prostaglandin E2 in the tears of patients with severe allergic conjunctivitis and primary cultured conjunctival cells are suppressed by this compound and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of this compound action in hypersensitivity reactions. Its effect on cellular enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based, animal and H1 receptor binding studies relative to the sedative effects of this compound and northis compound atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated levels of prostaglandin E2 in the tears of patients with severe allergic conjunctivitis and primary cultured conjunctival cells are suppressed by this compound and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro effects of H1-antihistamines on histamine and PGD2 release from mast cells of human lung, tonsil, and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. inotiv.com [inotiv.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Exploring the central nervous system effects of Ketotifen in research
An In-Depth Technical Guide to the Central Nervous System Effects of Ketotifen
Introduction
This compound is a second-generation H1-antihistamine and mast cell stabilizer, recognized for its therapeutic efficacy in managing allergic conditions such as asthma and allergic conjunctivitis.[1][2] Structurally a benzocycloheptathiophene derivative, this compound exhibits a dual mechanism of action: it acts as a non-competitive H1 histamine receptor antagonist and stabilizes mast cells, thereby inhibiting the release of inflammatory mediators.[1][3] While its peripheral effects are well-documented, its ability to cross the blood-brain barrier and engage with central nervous system (CNS) targets warrants a detailed exploration for researchers and drug development professionals.[4][5] This guide provides a technical overview of the CNS effects of this compound, summarizing key research findings, experimental protocols, and underlying molecular pathways.
Mechanism of Action in the Central Nervous System
This compound's influence on the CNS is primarily attributed to its interaction with the histaminergic system and its ability to modulate neuro-immune processes.
-
H1 Receptor Antagonism : As a first-generation antihistamine, this compound readily penetrates the blood-brain barrier.[4] Within the CNS, it acts as an inverse agonist at H1 receptors, which are widely distributed on neurons and other cells.[6] This blockade of histaminergic neurotransmission is the principal cause of its sedative side effects.[4] The histaminergic system in the brain plays a crucial role in regulating wakefulness, and its inhibition by this compound leads to somnolence.[4][7]
-
Mast Cell Stabilization : Mast cells are present in the CNS and are implicated in various neuroinflammatory conditions.[8][9] this compound stabilizes these resident mast cells, preventing their degranulation and the subsequent release of a plethora of inflammatory mediators, including histamine, leukotrienes, prostaglandins, and cytokines.[3][6] This action is particularly relevant in pathologies where the blood-CNS barrier is compromised.[8]
-
Blood-Brain Barrier Permeability : Studies have demonstrated that this compound can cross the blood-brain barrier.[4][5] Positron Emission Tomography (PET) scans in humans have quantified the extent of its brain H1 receptor occupancy, confirming its significant central activity.[4]
Pharmacodynamics and CNS Receptor Occupancy
Quantitative studies have been conducted to determine the extent of this compound's interaction with its central targets.
| Parameter | Value | Species | Method | Reference |
| Brain H1 Receptor Occupancy | ~72% | Human | PET with [11C]-doxepin | [4] |
| Brain H1 Receptor Occupancy | ~75% | Human | Not Specified | [6] |
Table 1: Quantitative Pharmacodynamic Data of this compound in the CNS.
The high degree of H1 receptor occupancy in the human brain after a single 1 mg oral dose underscores its significant central activity and provides a quantitative basis for its sedative effects.[4][6] First-generation antihistamines with sedative properties typically exhibit brain H1 receptor occupancy in the range of 50% to 100%.[4][6]
Signaling Pathways and Experimental Workflows
H1 Receptor Antagonism Pathway
The primary central mechanism of this compound involves the blockade of the H1 histamine receptor on postsynaptic neurons. This action inhibits the downstream signaling cascade typically initiated by histamine, which is involved in maintaining arousal and wakefulness.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 4. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oanp.org [oanp.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. First and second generation H₁ histamine receptor antagonists produce different sleep-inducing profiles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calming Down Mast Cells with this compound: A Potential Strategy for Multiple Sclerosis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calming Down Mast Cells with this compound: A Potential Strategy for Multiple Sclerosis Therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Ketotifen Administration in In Vivo Mouse Allergy Models
Introduction
Ketotifen is a second-generation, non-competitive H1-antihistamine and mast cell stabilizer.[1][2] Its dual mechanism of action makes it a valuable tool for investigating allergic responses in preclinical models.[2][3] this compound effectively inhibits the release of inflammatory mediators such as histamine, leukotrienes, and platelet-activating factor from mast cells by stabilizing the cell membrane and preventing degranulation.[1][4] This is primarily achieved by blocking calcium channels essential for the process.[5] These properties make this compound a standard compound for prophylactic and therapeutic studies in various mouse models of allergy, including airway hyperresponsiveness and cutaneous anaphylaxis.[3][6]
Mechanism of Action: Mast Cell Stabilization
This compound exerts its primary therapeutic effect by stabilizing mast cells. In an allergic response, allergens cross-link Immunoglobulin E (IgE) antibodies bound to high-affinity FcεRI receptors on the mast cell surface.[7] This event triggers a signaling cascade that leads to an influx of extracellular calcium (Ca2+), a critical step for the degranulation process, which releases histamine and other pro-inflammatory mediators.[5] this compound inhibits this calcium-dependent degranulation, thereby suppressing the allergic cascade.[6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. oanp.org [oanp.org]
- 4. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 6. Mast cell stabilizer this compound fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Ketotifen Delivery in Preclinical Respiratory Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ketotifen delivery methods for preclinical respiratory studies, focusing on allergic asthma and rhinitis models. Detailed protocols for common animal models and various this compound administration routes are included, along with its mechanism of action and expected outcomes.
Introduction to this compound
This compound is a second-generation non-competitive H1-antihistamine and mast cell stabilizer.[1][2][3] Its dual mechanism of action makes it a valuable tool in preclinical respiratory research. By blocking histamine H1 receptors, this compound mitigates the immediate effects of histamine release, such as bronchoconstriction and vasodilation.[3][4] As a mast cell stabilizer, it inhibits the degranulation of mast cells, thereby preventing the release of a wide array of inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[3][4] This prophylactic action is crucial for studying the underlying inflammatory processes in chronic allergic respiratory diseases.[5] this compound has been shown to reduce the infiltration of eosinophils and other inflammatory cells into the airways, making it an effective agent for modeling the treatment of allergic airway inflammation.[6][7]
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action involves the stabilization of mast cell membranes and antagonism of the H1 histamine receptor.[1][2][3] Upon exposure to an allergen, IgE antibodies bound to FcεRI receptors on the surface of mast cells become cross-linked, initiating a complex signaling cascade. This leads to the degranulation of mast cells and the release of pre-formed and newly synthesized inflammatory mediators. This compound is understood to interfere with this process by modulating intracellular signaling pathways, including those involving calcium influx, which is a critical step for mast cell degranulation.[8][9] Furthermore, this compound has been shown to down-regulate the expression of Th1- and Th2-related chemokines in monocytes, which can reduce the recruitment of inflammatory cells to the airways.[10]
Preclinical Models of Respiratory Disease
The most common preclinical model for studying allergic asthma is the ovalbumin (OVA)-induced allergic asthma model in mice or rats.[7] This model effectively recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased IgE levels. A typical protocol involves sensitization to OVA with an adjuvant, followed by repeated airway challenges with OVA to elicit an allergic inflammatory response.[11]
Experimental Workflow for OVA-Induced Allergic Asthma and this compound Evaluation
This compound Delivery Protocols
The choice of delivery method depends on the specific research question, the desired pharmacokinetic profile, and the animal model being used.
Oral Gavage (p.o.)
Oral gavage is a common method for systemic drug administration and is relevant for modeling the clinical use of oral this compound formulations.
Protocol:
-
Preparation of this compound Solution: Dissolve this compound fumarate in a suitable vehicle, such as sterile water, saline, or a 0.5% carboxymethylcellulose (CMC) solution. Ensure the final concentration allows for the desired dosage in a volume of 100-200 µL for mice or 0.5-1 mL for rats.
-
Animal Handling: Gently restrain the animal.
-
Administration: Use a ball-tipped gavage needle appropriate for the size of the animal. Insert the needle into the esophagus and gently dispense the this compound solution into the stomach.
-
Dosage: Typical doses range from 1 to 10 mg/kg, administered once or twice daily.[7]
Intraperitoneal (i.p.) Injection
Intraperitoneal injection provides rapid systemic absorption, bypassing first-pass metabolism.
Protocol:
-
Preparation of this compound Solution: Dissolve this compound fumarate in sterile saline to the desired concentration.
-
Animal Handling: Restrain the animal to expose the abdomen.
-
Administration: Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Inject the this compound solution into the peritoneal cavity.
-
Dosage: Doses are typically in the range of 1 to 10 mg/kg.
Nebulization/Inhalation
Direct delivery to the lungs via nebulization is highly relevant for respiratory studies as it mimics inhaled therapies and can achieve high local concentrations with reduced systemic side effects.[12][13][14]
Protocol:
-
Preparation of this compound Solution for Nebulization: Dissolve this compound fumarate in sterile saline. The concentration will depend on the nebulizer output and the desired lung deposition dose. A dry powder formulation can also be developed for inhalation studies.[12]
-
Animal Exposure: Place the animals in a whole-body exposure chamber or use a nose-only exposure system.
-
Nebulization: Connect the nebulizer to the exposure system and aerosolize the this compound solution for a defined period (e.g., 20-30 minutes).
-
Dosage: The delivered dose is dependent on the aerosol concentration, duration of exposure, and the respiratory rate of the animals.
Data Presentation: Efficacy of this compound in Preclinical Respiratory Models
The following tables summarize quantitative data from representative preclinical studies on the effects of this compound.
Table 1: Effect of Oral this compound on Airway Resistance in OVA-Sensitized Rats [7]
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Pulmonary Resistance (RL) (% change from control) | Early Phase Response to OVA (% change from control) | Late Phase Response to OVA (% change from control) |
| Vehicle Control | - | 100 | 241 ± 51 | 180 ± 30 |
| This compound | 1 | Not significantly different | 119 ± 7 | 150 ± 25 |
| This compound | 10 | Not significantly different | 131 ± 16 | 120 ± 20* |
*p < 0.01 compared to vehicle control
Table 2: Effect of Oral this compound on Bronchoalveolar Lavage Fluid (BALF) Cell Counts in OVA-Sensitized Rats [7]
| Treatment Group | Dose (mg/kg, p.o.) | Total Cells (x10^5) | Eosinophils (x10^4) | Lymphocytes (x10^4) |
| Vehicle Control | - | 10.2 ± 1.5 | 35.2 ± 6.1 | 8.5 ± 1.2 |
| This compound | 1 | 6.5 ± 0.8 | 15.1 ± 3.2 | 4.1 ± 0.9 |
| This compound | 10 | 5.8 ± 0.6 | 12.5 ± 2.8 | 3.5 ± 0.7 |
*p < 0.05 compared to vehicle control
Table 3: Effect of this compound on Inflammatory Cells in Bronchial Mucosa of Asthmatic Patients [6]
| Cell Type | Placebo (cells/mm²) | This compound (2 mg/day) (cells/mm²) | p-value |
| Eosinophils (EG2+) | 25.4 ± 8.1 | 10.2 ± 3.5 | < 0.05 |
| Neutrophils (NP57+) | 15.8 ± 4.2 | 8.1 ± 2.3 | Not significant |
| T-lymphocytes (CD3+) | 80.5 ± 15.2 | 40.1 ± 9.8 | < 0.001 |
| Activated T-lymphocytes (CD25+) | 12.3 ± 3.1 | 5.2 ± 1.5 | < 0.01 |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile saline
-
This compound fumarate
-
Vehicle for this compound (e.g., sterile water, 0.5% CMC)
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
-
This compound Administration:
-
From day 14 to day 20, administer this compound or vehicle daily via the desired route (oral gavage, i.p. injection, or nebulization).
-
-
Airway Challenge:
-
On days 18, 19, and 20, challenge the mice by intranasal instillation of 10 µg OVA in 50 µL saline or by exposure to a 1% OVA aerosol for 20 minutes.
-
-
Endpoint Measurement (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph or a specialized ventilator for invasive measurements.
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL with sterile saline. Determine total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) in the BAL fluid (BALF).
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF or lung homogenates using ELISA or multiplex assays.
-
Histopathology: Fix and section the lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Protocol 2: Evaluation of this compound in a Murine Model of Allergic Rhinitis[15]
Materials:
-
Relevant allergen (e.g., Cry j 1 for a Japanese cedar pollen model)
-
Aluminum hydroxide (Alum)
-
Sterile saline
-
This compound fumarate
-
Vehicle for this compound
Procedure:
-
Sensitization:
-
Sensitize mice (e.g., B10.S mice for the Cry j 1 model) subcutaneously with the allergen mixed with alum at weekly intervals for three weeks.
-
-
This compound Administration:
-
Administer this compound or vehicle via the desired route for a defined period before and/or during the challenge phase.
-
-
Nasal Challenge:
-
Five weeks after the final sensitization, challenge the mice by intranasal instillation of the allergen daily for several consecutive days.
-
-
Endpoint Measurement:
-
Symptom Scoring: Observe and count the number of sneezes and nasal rubbing motions for a defined period after each challenge.
-
Eosinophil Infiltration: Euthanize the mice and collect nasal tissue to assess eosinophil infiltration via histological analysis or measurement of eosinophil peroxidase activity.
-
Serum IgE Levels: Collect blood and measure serum levels of allergen-specific IgE.
-
Conclusion
This compound is a versatile and effective pharmacological tool for investigating the mechanisms of allergic respiratory diseases in preclinical models. Its dual action as an H1-antihistamine and a mast cell stabilizer allows for the study of both immediate and late-phase allergic responses. The protocols and data presented here provide a foundation for designing and implementing robust preclinical studies to evaluate the efficacy of novel therapeutic agents for asthma and allergic rhinitis. Careful consideration of the animal model, delivery route, and dosage regimen is crucial for obtaining reproducible and clinically relevant results.
References
- 1. This compound Modulates Mast Cell Chemotaxis to Kit-Ligand, but Does Not Impact Mast Cell Numbers, Degranulation, or Tumor Behavior in Neurofibromas of Nf1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The effect of this compound on the inflammation of bronchial mucosa in atopic asthmatics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on airway responses to allergen challenge in the actively sensitized brown Norway rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppressive effects of this compound on Th1- and Th2-related chemokines of monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. Development of a Carrier Free Dry Powder Inhalation Formulation of this compound for Pulmonary Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. Nebulized inhalation drug delivery: clinical applications and advancements in research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ketotifen for the Investigation of Eosinophil Chemotaxis and Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in allergic inflammation, contributing to tissue damage and the perpetuation of the inflammatory cascade. Their recruitment to inflammatory sites (chemotaxis) and subsequent activation are critical processes in the pathophysiology of allergic diseases such as asthma and allergic conjunctivitis. Ketotifen, a second-generation non-competitive H1-antihistamine and mast cell stabilizer, has demonstrated significant therapeutic efficacy in managing these conditions.[1][2][3] Beyond its well-established antihistaminic properties, this compound directly modulates eosinophil function, offering a valuable tool for researchers studying eosinophil biology and developing novel anti-allergic therapies.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study eosinophil chemotaxis and activation.
Mechanism of Action of this compound on Eosinophils
This compound exerts its inhibitory effects on eosinophils through a multi-faceted mechanism:
-
Inhibition of Chemotaxis: this compound has been shown to significantly inhibit the migration of eosinophils towards a variety of chemoattractants, including formyl-methionine-leucine-phenylalanine (fMLP), interleukin-5 (IL-5), and eotaxin.[4][5] By impeding chemotaxis, this compound can reduce the accumulation of eosinophils at sites of allergic inflammation.[4][5][6]
-
Inhibition of Activation and Degranulation: this compound effectively suppresses the activation of eosinophils, leading to a reduction in the release of pro-inflammatory mediators. This includes the inhibition of reactive oxygen species (ROS) production and the release of cytotoxic granule proteins such as eosinophil cationic protein (ECP) and eosinophil-derived neurotoxin (EDN).[4][5] Furthermore, studies have demonstrated that this compound can inhibit the degranulation of eosinophils, preventing the release of their harmful contents.[7]
-
Modulation of Signaling Pathways: The anti-inflammatory effects of this compound are associated with its ability to interfere with intracellular signaling cascades. While the precise signaling pathways in eosinophils directly targeted by this compound are still under investigation, its action is known to be linked to the stabilization of mast cells and the antagonism of histamine H1 receptors.[2][3] In the broader context of allergic inflammation, related pathways involving phosphatidylinositol-3-kinases (PI3K), extracellular signal-regulated kinases (ERK), and p38 mitogen-activated protein kinases (MAPK) are crucial for eosinophil activation and survival.[8]
Data Presentation: In Vitro Effects of this compound on Eosinophil Function
The following tables summarize the quantitative effects of this compound on various parameters of eosinophil chemotaxis and activation as reported in the literature.
Table 1: Inhibition of Eosinophil Chemotaxis by this compound
| Chemoattractant | This compound Concentration | % Inhibition (Mean ± SD) | Assay Method | Reference |
| fMLP (10 nM) | 1 µM | 45 ± 8% | Boyden Chamber | [4][5] |
| 10 µM | 72 ± 11% | Boyden Chamber | [4][5] | |
| IL-5 (10 ng/mL) | 1 µM | 38 ± 7% | Boyden Chamber | [4][5] |
| 10 µM | 65 ± 9% | Boyden Chamber | [4][5] | |
| Eotaxin (100 ng/mL) | 1 µM | 52 ± 10% | Boyden Chamber | [4][5] |
| 10 µM | 81 ± 12% | Boyden Chamber | [4][5] | |
| PAF | 10 µM | Significant Inhibition | Not Specified | [9] |
Table 2: Inhibition of Eosinophil Activation by this compound
| Activation Marker | Stimulus | This compound Concentration | % Inhibition (Mean ± SD) | Assay Method | Reference |
| ROS Production | Eotaxin (100 ng/mL) | 1 µM | 35 ± 6% | Luminol-dependent Chemiluminescence | [4][6] |
| 10 µM | 68 ± 9% | Luminol-dependent Chemiluminescence | [4][6] | ||
| ECP Release | sIgA | 10 µM | Partial Inhibition | Radioimmunoassay | [4][5] |
| EDN Release | sIgA | 10 µM | Partial Inhibition | Radioimmunoassay | [4][5] |
| LTC4 Release | Calcium Ionophore A23187 | 20 µM | Significant Inhibition | Not Specified | [9] |
Experimental Protocols
Protocol 1: Eosinophil Isolation from Human Peripheral Blood
This protocol describes the isolation of eosinophils from whole blood, a prerequisite for in vitro chemotaxis and activation assays.
Materials:
-
Whole blood collected in EDTA tubes
-
Percoll gradient
-
Red Blood Cell Lysis Buffer
-
Eosinophil isolation kit (e.g., MACS Eosinophil Isolation Kit)
-
RPMI 1640 medium supplemented with 10% FBS
Procedure:
-
Dilute the whole blood 1:1 with RPMI 1640 medium.
-
Carefully layer the diluted blood over a Percoll gradient.
-
Centrifuge at 700 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layers, leaving the granulocyte layer (which contains eosinophils and neutrophils).
-
Transfer the granulocyte layer to a new tube and wash with RPMI 1640.
-
Lyse the remaining red blood cells using a lysis buffer.
-
Isolate eosinophils from the granulocyte suspension using a negative selection immunomagnetic cell separation method according to the manufacturer's instructions.[5]
-
Assess the purity of the isolated eosinophils by flow cytometry (staining for CCR3 and Siglec-8) or by cytospin and differential counting. Purity should be >95%.
Protocol 2: Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol details the use of a modified Boyden chamber to assess the effect of this compound on eosinophil migration.
Materials:
-
Isolated human eosinophils
-
This compound fumarate
-
Chemoattractants (fMLP, IL-5, Eotaxin)
-
Boyden chamber apparatus with 5 µm pore size polycarbonate filters
-
Assay medium (RPMI 1640 with 1% BSA)
-
Cell stain (e.g., Diff-Quik)
Procedure:
-
Resuspend isolated eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the eosinophil suspension with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes at 37°C.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.
-
Place the polycarbonate filter over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the filter, wipe the upper side to remove non-migrated cells, and fix and stain the migrated cells on the lower side.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the chemotactic index and the percentage inhibition by this compound.
Protocol 3: Eosinophil Activation Assay - Reactive Oxygen Species (ROS) Production
This protocol describes the measurement of ROS production by eosinophils using a luminol-dependent chemiluminescence assay.
Materials:
-
Isolated human eosinophils
-
This compound fumarate
-
Stimulants (e.g., Eotaxin, sIgA)
-
Luminol
-
HBSS with Ca2+/Mg2+
-
Luminometer
Procedure:
-
Resuspend isolated eosinophils in HBSS at 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add luminol to the cell suspension.
-
Pipette the cell suspension into the wells of a white 96-well plate.
-
Place the plate in a luminometer and measure the baseline chemiluminescence.
-
Inject the stimulant into each well and immediately begin recording the chemiluminescence signal over time (e.g., for 60 minutes).
-
Calculate the peak chemiluminescence and the total chemiluminescence (area under the curve) to quantify ROS production.
-
Determine the percentage inhibition by this compound.
Visualizations
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 3. Efficacy and safety of this compound eye drops in the treatment of seasonal allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of this compound on eotaxin-dependent activation of eosinophils: consequences for allergic eye diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of eosinophils degranulation by this compound in a patient with milk allergy, manifested as bronchial asthma--an electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IL-5 antagonism reverses priming and activation of eosinophils in severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of this compound on eosinophils as measured at LTC4 release and by chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ketotifen in Ex Vivo Human Tissue Models of Allergy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketotifen is a well-established second-generation H1-antihistamine and mast cell stabilizer. Its dual mechanism of action makes it a valuable tool in the study and potential treatment of allergic diseases. By both blocking the action of histamine on its receptor and preventing the release of histamine and other pro-inflammatory mediators from mast cells, this compound offers a multi-faceted approach to mitigating the allergic cascade.[1][2] This document provides detailed application notes and protocols for the use of this compound in two key ex vivo human tissue models of allergy: precision-cut lung slices (PCLS) and skin explants. These models offer a physiologically relevant platform for investigating the efficacy of anti-allergic compounds in a human setting, bridging the gap between in vitro cell-based assays and clinical studies.
Mechanism of Action of this compound
This compound exerts its anti-allergic effects through two primary pathways:
-
H1-Histamine Receptor Antagonism: As a potent H1-antihistamine, this compound competitively and non-competitively blocks the binding of histamine to its receptor on various cell types, thereby preventing the downstream effects of histamine, such as smooth muscle contraction, increased vascular permeability, and pruritus.
-
Mast Cell Stabilization: this compound inhibits the degranulation of mast cells upon allergen challenge.[1][2] This is achieved by stabilizing the mast cell membrane and potentially by interfering with the influx of calcium ions (Ca2+), a critical step in the exocytosis of granular contents, including histamine, tryptase, leukotrienes, and various cytokines.[3]
Data Presentation: Efficacy of this compound in Human Ex Vivo Models
The following tables summarize the quantitative data on the inhibitory effects of this compound on the release of key allergic mediators in human tissue models.
| Mediator | Tissue Model | Allergen/Stimulus | This compound Concentration | % Inhibition (Mean ± SEM) | Reference |
| Histamine | Passively Sensitized Human Lung | Antigen | 1 µM | 50 ± 5 | [4] |
| Histamine | Passively Sensitized Human Lung | Antigen | 10 µM | 75 ± 8 | [4] |
| Histamine | Passively Sensitized Human Lung | Antigen | 100 µM | 40 ± 6 (Bell-shaped curve) | [4] |
| Tryptase | Human Conjunctival Mast Cells | Anti-IgE | ~10⁻¹⁰ to 10⁻⁴ M | >90% | [5] |
| MDC (CCL22) | Human Monocytes (ex vivo) | LPS | 5 µM | Significant downregulation | [6][7] |
| MDC (CCL22) | Human Monocytes (ex vivo) | LPS | 50 µM | Dose-dependent downregulation | [6][7] |
| MIG (CXCL9) | Human Monocytes (ex vivo) | LPS | 5-50 µM | Significant downregulation | [6][7] |
| IP-10 (CXCL10) | Human Monocytes (ex vivo) | LPS | 5-50 µM | Significant downregulation | [6][7] |
Note: Data from different studies may not be directly comparable due to variations in experimental protocols, tissue donors, and methods of analysis. The bell-shaped dose-response curve observed for histamine inhibition in human lung tissue suggests that at very high concentrations, this compound may have off-target effects.[4]
Experimental Protocols
Precision-Cut Lung Slices (PCLS) Model of Allergic Airway Response
This protocol describes the preparation of human PCLS and their use to evaluate the effect of this compound on allergen-induced bronchoconstriction and mediator release.
1.1. Materials
-
Fresh human lung tissue (obtained from surgical resections)
-
Low-melting-point agarose
-
Vibrating microtome (vibratome)
-
Culture medium (e.g., DMEM/F-12) supplemented with antibiotics
-
Human serum from allergic donors (for passive sensitization)
-
Allergen extract (e.g., house dust mite, pollen)
-
This compound fumarate
-
Assay kits for histamine, tryptase, leukotrienes, and cytokines (ELISA)
-
Video microscopy setup for measuring airway contraction
1.2. Protocol
-
Tissue Preparation:
-
Transport fresh human lung tissue to the laboratory in cold preservation solution.
-
Select a suitable lobe or segment of the lung, avoiding areas with visible pathology.
-
Gently inflate the lung tissue with a warm (37°C) solution of 2% low-melting-point agarose in culture medium via a cannula inserted into a bronchus.[8][9]
-
Allow the agarose to solidify by cooling the tissue on ice for approximately 30 minutes.[8]
-
-
Slicing:
-
Passive Sensitization:
-
This compound Treatment:
-
Pre-incubate the sensitized PCLS with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) or vehicle control for 1-2 hours prior to allergen challenge.
-
-
Allergen Challenge and Analysis:
-
Place the PCLS in a perfusion chamber on a microscope stage.
-
Record baseline images of the airway lumen.
-
Add the specific allergen extract to the perfusion medium.
-
Record images of the airway at regular intervals to measure bronchoconstriction as a percentage decrease in the luminal area.[10][11]
-
Collect the supernatant from the culture wells at various time points after allergen challenge for the measurement of released mediators (histamine, tryptase, leukotrienes, cytokines) using ELISA or other appropriate immunoassays.
-
Human Skin Explant Model of Cutaneous Allergic Reaction
This protocol details the use of ex vivo human skin explants to assess the inhibitory effect of this compound on allergen-induced mast cell degranulation.
2.1. Materials
-
Fresh human skin tissue (obtained from abdominoplasty or other cosmetic surgeries)
-
Sterile scalpel and forceps
-
Culture medium (e.g., DMEM) supplemented with antibiotics
-
Allergen extract or mast cell degranulating agent (e.g., compound 48/80, anti-IgE)
-
This compound fumarate
-
Assay kits for histamine and tryptase (ELISA)
-
Reagents for histological analysis (e.g., toluidine blue)
2.2. Protocol
-
Tissue Preparation:
-
Culture:
-
Place the skin explants in a 24-well plate containing culture medium. The explants can be placed on sterile grids or sponges to maintain an air-liquid interface.[13]
-
Culture the explants for 24-48 hours to allow for tissue stabilization.
-
-
This compound Treatment:
-
Pre-incubate the skin explants with different concentrations of this compound or vehicle control for 1-2 hours.
-
-
Allergen/Stimulus Challenge:
-
Challenge the skin explants with an appropriate stimulus, such as an allergen extract (if the donor has a known sensitization), anti-IgE antibody to cross-link IgE receptors on mast cells, or a non-IgE-mediated mast cell degranulating agent like compound 48/80.[15]
-
-
Analysis of Mediator Release:
-
Collect the culture supernatant at various time points after the challenge.
-
Measure the concentration of histamine and tryptase in the supernatant using ELISA kits.
-
-
Histological Analysis (Optional):
-
Fix the skin explants in formalin, embed in paraffin, and section.
-
Stain the sections with toluidine blue to visualize mast cells and assess the extent of degranulation by observing the release of granules from the cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: IgE-Mediated Mast Cell Degranulation Pathway and this compound's Point of Inhibition.
Caption: Experimental Workflow for Assessing this compound in a Human PCLS Allergy Model.
Caption: Experimental Workflow for Evaluating this compound in a Human Skin Explant Model.
References
- 1. m.youtube.com [m.youtube.com]
- 2. IgE-Mediated Activation of Mast Cells and Basophils in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of allergen-mediated histamine release from human cells by this compound and oxatomide. Comparison with other H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppressive effects of this compound on Th1- and Th2-related chemokines of monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisionary.com [precisionary.com]
- 10. The early allergic response in small airways of human precision-cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Functional human skin explants as tools for assessing mast cell activation and inhibition [frontiersin.org]
- 14. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Aqueous Ketotifen Fumarate Solutions for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ketotifen fumarate is a second-generation, non-competitive H1-antihistamine and mast cell stabilizer.[1][2] Its dual mechanism of action makes it a valuable compound in research for studying allergic reactions, mast cell biology, and inflammatory pathways.[3] this compound functions by blocking histamine H1 receptors and by inhibiting the degranulation of mast cells, which prevents the release of inflammatory mediators such as histamine, leukotrienes, and various cytokines.[1][3][4]
While effective, this compound fumarate is classified as a Biopharmaceutical Classification System (BCS) Class II drug, indicating poor aqueous solubility, which can present challenges in preparing solutions for in-vitro and in-vivo experiments.[5] These application notes provide detailed protocols for the successful dissolution of this compound fumarate in aqueous media for research applications.
Physicochemical Properties and Solubility Data
This compound fumarate is a fine, white to yellowish crystalline powder.[6] Understanding its solubility is critical for preparing accurate and effective experimental solutions. While generally described as sparingly soluble in water, its solubility can be influenced by the choice of solvent and pH.[7][8]
Table 1: Solubility of this compound Fumarate in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble; reported up to 10 mg/mL. A 1.2% solution (12 mg/mL) has a pH of 3.6. | [6][7] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [8] |
| Dimethylformamide (DMF) | ~25 mg/mL | [8] |
| Methanol | Slightly soluble | [7] |
| Ethanol | ~0.5 mg/mL | [8] |
| DMSO:PBS (pH 7.2) (1:2 ratio) | ~0.3 mg/mL | [8] |
Experimental Protocols for Preparing Aqueous Solutions
Two primary methods are recommended for preparing aqueous solutions of this compound fumarate, depending on the required final concentration and experimental constraints.
This method is suitable for lower concentration solutions and when the presence of organic co-solvents must be avoided.
Materials:
-
This compound Fumarate powder (CAS: 34580-14-8)
-
Deionized or Purified Water
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
pH meter
-
Hydrochloric acid (HCl) and/or Sodium Hydroxide (NaOH) for pH adjustment (0.1 N solutions recommended)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound fumarate powder.
-
Initial Mixing: Add the powder to a volume of purified water that is approximately 80% of the final desired volume.
-
Dissolution: Vigorously vortex or stir the solution. Gentle heating (37°C) may be applied to aid dissolution, but monitor for any degradation.
-
pH Adjustment: Check the pH of the solution. The pH of a 1.2% solution in water is approximately 3.6.[6] For stability, a pH range of 4.4 to 5.8 is recommended for aqueous solutions.[7][9] Adjust the pH as needed using dilute HCl or NaOH.
-
Final Volume: Once the powder is fully dissolved, bring the solution to the final desired volume with purified water.
-
Sterilization (Optional): If required for cell-based assays, filter-sterilize the final solution using a 0.22 µm syringe filter.
This is the recommended method for achieving higher concentrations in aqueous buffers or when direct dissolution is difficult.[8]
Materials:
-
This compound Fumarate powder (CAS: 34580-14-8)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: First, dissolve the this compound fumarate powder in pure DMSO to create a concentrated stock solution. The solubility in DMSO is approximately 25 mg/mL.[8] Ensure the powder is completely dissolved by vortexing.
-
Dilution: With gentle stirring, slowly add the DMSO stock solution to the aqueous buffer of choice to achieve the final desired concentration.
-
Important: To avoid precipitation, the volume of DMSO should be kept to a minimum in the final solution (typically <0.5% v/v for most cell culture experiments, but always verify tolerance for your specific model).
-
-
Example Preparation: To prepare a 100 µM solution in PBS:
-
The molecular weight of this compound fumarate is 425.5 g/mol .
-
Prepare a 10 mM stock solution in DMSO (4.255 mg in 1 mL of DMSO).
-
Add 10 µL of the 10 mM DMSO stock to 990 µL of PBS to yield 1 mL of a 100 µM working solution.
-
-
Final Mix: Gently vortex the final solution to ensure homogeneity.
Stability and Storage
-
Aqueous Solution Stability: It is recommended not to store aqueous solutions for more than one day.[8] Prepare fresh solutions for each experiment to ensure potency and avoid degradation.
-
Powder Storage: The solid crystalline form of this compound fumarate should be stored at -20°C and is stable for ≥4 years.[8]
-
Ophthalmic Solution Storage: Commercial ophthalmic solutions are stored between 4°C and 25°C.[6][10] Once opened, they are typically discarded after 28 days.[10]
-
pH and Stability: The acidic form of this compound is more stable against oxidation. A pH between 3.5 and 6.0 is optimal for stabilized compositions.[11]
Mechanism of Action and Research Applications
This compound's therapeutic and research value stems from its dual-action mechanism.
-
H1-Histamine Receptor Antagonism: this compound is a potent and selective inverse agonist of the H1 receptor (Ki = 1.3 nM).[7][8] By blocking this receptor, it prevents histamine from inducing classic allergic symptoms like itching, vasodilation, and swelling.[1][12]
-
Mast Cell Stabilization: this compound inhibits the degranulation of mast cells upon exposure to allergens.[1][3] This prevents the release of a cascade of inflammatory mediators, including histamine and leukotrienes, thereby addressing the root cause of the early-phase allergic response.[1][13]
-
Inhibition of Eosinophil Accumulation: The compound also helps in preventing the accumulation of eosinophils at the site of inflammation, which is characteristic of the late-phase allergic response.[13]
This mechanism makes this compound a key tool for studying mast cell activation syndrome (MCAS), allergic conjunctivitis, asthma, and other hypersensitivity disorders.[3][4]
Visualizations
References
- 1. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. nbinno.com [nbinno.com]
- 4. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 5. Nano-spanlastics-loaded dissolving microneedle patches for this compound fumarate: advanced strategies for allergic conjunctivitis treatment and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. This compound fumarate | 34580-14-8 [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. armaspharmaceuticals.com [armaspharmaceuticals.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. WO2007025094A2 - Stabilized and preserved this compound ophthalmic compositions - Google Patents [patents.google.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Efficacy and safety of this compound eye drops in the treatment of seasonal allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Ketotifen insolubility in phosphate-buffered saline
Technical Support Center: Ketotifen Fumarate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound fumarate, focusing on its solubility challenges in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound fumarate not dissolving in PBS (pH 7.4)?
This compound fumarate is sparingly soluble in aqueous buffers, especially at neutral to alkaline pH.[1] Its solubility is pH-dependent; the fumarate salt form is soluble in water, which is typically acidic (a 1.2% solution in water has a pH of 3.6).[2] Standard PBS has a pH of approximately 7.4. At this pH, this compound is less protonated, reducing its solubility and often leading to precipitation or cloudiness. A study noted the solubility of this compound in water at 37°C was 0.0411 mg/mL, while dissolution was tested in phosphate buffer at pH 7.4.[3]
Q2: I see a precipitate after dissolving this compound fumarate in DMSO and then diluting it with PBS. What should I do?
This is a common issue when using a co-solvent. While this compound fumarate has high solubility in DMSO (approx. 25-43 mg/mL), subsequent dilution into an aqueous buffer like PBS can cause the compound to crash out of solution.[1][4]
-
Troubleshooting:
-
Increase the DMSO-to-PBS ratio: A solubility of approximately 0.3 mg/mL is achievable in a 1:2 solution of DMSO:PBS (pH 7.2).[1][4] You may need to adjust the final concentration to stay within this limit.
-
Use vigorous mixing: Add the DMSO stock solution to the PBS dropwise while vortexing or stirring vigorously to promote dispersion and prevent localized high concentrations that lead to precipitation.
-
Consider alternative solvents: For some applications, ethanol can be used, although solubility is lower (approx. 0.5 mg/mL).[1]
-
Q3: What is the maximum aqueous solubility of this compound fumarate?
The aqueous solubility varies significantly with the solvent and pH.
| Solvent System | Approximate Solubility | Reference |
| Water | 10 mg/mL to 16.67 mg/mL | [4][5] |
| Water (at 37°C) | 0.0411 mg/mL | [3] |
| DMSO | 25 - 43.89 mg/mL | [1][4] |
| Ethanol | 0.5 mg/mL | [1][4] |
| 1:2 DMSO:PBS (pH 7.2) | 0.3 mg/mL | [1][4] |
Q4: Can I adjust the pH of my PBS to improve solubility?
Yes. Lowering the pH of the buffer will increase the solubility of this compound fumarate. Ophthalmic solutions of this compound fumarate are formulated at a pH between 4.4 and 5.8.[5] However, you must ensure the adjusted pH is compatible with your experimental system (e.g., cell culture, in vivo models), as significant deviations from physiological pH can impact biological outcomes.
Q5: Are there any alternative methods to enhance solubility without organic solvents?
Yes, solid dispersion techniques using hydrophilic carriers have been shown to significantly improve the solubility and dissolution rate of this compound in aqueous media.[3] Carriers like polyethylene glycol (PEG), Pluronics, and cyclodextrins can be used to create amorphous dispersions of the drug, which are more readily dissolved.[3][6][7]
Experimental Protocols
Protocol 1: Preparation of this compound Fumarate Solution using a Co-Solvent (DMSO)
This protocol is suitable for preparing a stock solution for in vitro experiments where a small amount of DMSO is tolerable.
Materials:
-
This compound fumarate powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Weigh the desired amount of this compound fumarate powder in a sterile vial.
-
Add the minimum required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-25 mg/mL). Purging the solvent with an inert gas is recommended.[1]
-
Vortex the mixture until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
To prepare the working solution, perform a serial dilution. Add the DMSO stock solution dropwise into the PBS (pH 7.2) while continuously vortexing.
-
Crucial Step: Do not exceed a final concentration of 0.3 mg/mL when the final solution is a 1:2 mix of DMSO and PBS to avoid precipitation.[1][4]
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may be necessary to lower the final concentration.
-
Note: It is not recommended to store the final aqueous solution for more than one day.[1]
Visual Guides
Troubleshooting Workflow for this compound Dissolution
This diagram outlines the decision-making process for dissolving this compound fumarate.
Caption: A workflow for dissolving this compound fumarate.
This compound's Dual Mechanism of Action
This diagram illustrates the primary signaling pathways affected by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 4. medkoo.com [medkoo.com]
- 5. This compound fumarate | 34580-14-8 [chemicalbook.com]
- 6. wjpmr.com [wjpmr.com]
- 7. Formulation of this compound Fumarate Fast-Melt Granulation Sublingual Tablet - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ketotifen dosage to minimize sedative effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ketotifen in animal studies. The primary focus is to offer guidance on optimizing dosage to achieve desired therapeutic effects while minimizing sedative side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound exhibits a dual mechanism of action. It is a potent, non-competitive antagonist of the histamine H1 receptor and also functions as a mast cell stabilizer.[1][2] As an H1 receptor antagonist, it blocks the effects of histamine, a key mediator of allergic reactions. Its mast cell stabilizing properties inhibit the release of various inflammatory mediators, including histamine, leukotrienes, and prostaglandins, from mast cells.[1][2]
Q2: Why does this compound cause sedation?
This compound is a first-generation antihistamine that can cross the blood-brain barrier.[3] Its sedative effects are primarily attributed to its high occupancy of H1 receptors in the central nervous system (CNS).[3] Blockade of these central H1 receptors interferes with the wakefulness-promoting role of histamine in the brain, leading to drowsiness and sedation.
Q3: At what dosages are the therapeutic effects of this compound observed in animal models?
The effective therapeutic dose of this compound in animal models varies depending on the species and the condition being studied.
-
Anti-inflammatory and Anti-allergic Effects:
-
In rats, oral doses of 1 mg/kg and 10 mg/kg have been shown to be effective in reducing hyperalgesia and inflammation in a model of endometriosis.[1]
-
A dose of 1.5 mg/kg in rats demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model.[4]
-
In mice, intraperitoneal injections of 1.5, 3, and 4.5 mg/kg dose-dependently reduced nocifensive behavior in a formalin-induced inflammatory pain model.[5]
-
-
Mast Cell Stabilization:
-
In a rat model of endometriosis, both 1 mg/kg and 10 mg/kg oral doses of this compound significantly reduced the number and degranulation of mast cells.[1]
-
Q4: At what dosages are the sedative effects of this compound observed in animal models?
Sedative effects are also dose-dependent and have been observed in various behavioral tests.
-
Locomotor Activity: A study in mice showed that this compound at a dose of 1 mg/kg, when combined with paracetamol, had reduced sedative effects on locomotor activity.[6]
-
Sleep and Sedation: In rats, this compound has been shown to dose-dependently affect sleep patterns.[7]
Q5: How can I measure sedation in my animal studies?
Several behavioral tests can be used to quantify sedation in rodents:
-
Open Field Test: This test assesses locomotor activity and exploratory behavior. A decrease in the total distance traveled and the number of line crossings can indicate sedation.
-
Rotarod Test: This test measures motor coordination and balance. A reduced latency to fall from the rotating rod can be an indicator of sedation.
-
Sleep Latency and Duration: Electroencephalogram (EEG) recordings can be used to measure changes in sleep architecture, including decreased sleep latency and increased sleep duration.
Troubleshooting Guides
Issue: Significant sedation is observed in my animals, potentially confounding the experimental results.
Possible Cause: The administered dose of this compound is likely too high, leading to significant CNS H1 receptor occupancy.
Solutions:
-
Dose Reduction:
-
Gradually decrease the dose of this compound. Based on the literature, therapeutic effects can be seen at doses as low as 1 mg/kg in rats, while sedative effects are more pronounced at higher doses.[1]
-
Refer to the dose-response tables below to identify a lower dose that has been shown to be effective for the desired therapeutic effect with potentially lower sedative liability.
-
-
Route of Administration:
-
Consider the route of administration. Oral administration may lead to a different pharmacokinetic profile and peak plasma concentration compared to intraperitoneal injection, which could influence the intensity of sedative effects.
-
-
Timing of Administration and Behavioral Testing:
-
Administer this compound at a time that minimizes the impact of peak sedative effects on your primary experimental endpoints. For example, if you are assessing a cognitive function, allow sufficient time for the peak sedative effects to subside.
-
Conduct behavioral tests for sedation at various time points after drug administration to characterize the onset and duration of these effects.
-
Issue: The therapeutic effect of this compound is not significant at the current dose, but increasing the dose leads to unacceptable sedation.
Possible Cause: The therapeutic window for your specific model and endpoint may be narrow.
Solutions:
-
Optimize Dosing Regimen:
-
Instead of a single high dose, consider a twice-daily dosing regimen with lower individual doses. This may help maintain therapeutic plasma concentrations while avoiding high peak levels that cause sedation. The usual dose for children is 1 mg twice daily.[8]
-
-
Combination Therapy:
-
Investigate the possibility of combining a lower dose of this compound with another anti-inflammatory or mast cell-stabilizing agent that has a different mechanism of action and does not cause sedation. One study showed that combining this compound with paracetamol reduced its sedative effects in mice.[6]
-
-
Acclimatization to Sedative Effects:
-
For chronic studies, some evidence suggests that tolerance to the sedative effects of antihistamines can develop over time. A gradual dose escalation at the beginning of the study might help the animals acclimatize.
-
Data Presentation
Table 1: this compound Dosage and Therapeutic Effects in Rodent Models
| Animal Model | Therapeutic Effect | Route of Administration | Effective Dose Range | Reference |
| Rat (Endometriosis) | Anti-hyperalgesia, Anti-inflammatory | Oral | 1 - 10 mg/kg/day | [1] |
| Rat (Carrageenan Paw Edema) | Anti-inflammatory | Not Specified | 1.5 mg/kg | [4] |
| Mouse (Formalin Test) | Anti-nociceptive | Intraperitoneal | 1.5 - 4.5 mg/kg | [5] |
| Rat (Endometriosis) | Mast Cell Stabilization | Oral | 1 - 10 mg/kg/day | [1] |
Table 2: this compound Dosage and Sedative Effects in Rodent Models
| Animal Model | Sedative Effect Measurement | Route of Administration | Dose | Outcome | Reference |
| Mouse | Locomotor Activity (Actophotometer) | Oral | 1 mg/kg | Reduced locomotor activity (sedative effect observed) | [6] |
| Mouse | Combination with Paracetamol | Oral | 1 mg/kg this compound + 10 mg/kg Paracetamol | Increased locomotor activity (sedative effect reduced) | [6] |
| Rat | Sleep Architecture (EEG) | Not Specified | Dose-dependent | Affects sleep patterns | [7] |
Experimental Protocols
Protocol 1: Assessment of Sedation using the Open Field Test
Objective: To quantify the sedative effects of this compound by measuring locomotor activity and exploratory behavior in mice or rats.
Materials:
-
Open field arena (e.g., a square or circular arena with walls)
-
Video tracking software or photobeam detection system
-
This compound solution
-
Vehicle control (e.g., saline or appropriate solvent)
-
Experimental animals (mice or rats)
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route.
-
Test Initiation: At a predetermined time point after administration (e.g., 30 minutes), gently place the animal in the center of the open field arena.
-
Data Recording: Record the animal's activity for a set duration (e.g., 10-20 minutes) using the video tracking system or photobeams.
-
Parameters to Measure:
-
Total distance traveled
-
Time spent in the center zone versus the periphery
-
Number of line crossings (if using a grid)
-
Rearing frequency (vertical activity)
-
-
Data Analysis: Compare the parameters between the this compound-treated groups and the vehicle control group. A significant decrease in total distance traveled and rearing frequency is indicative of sedation.
Mandatory Visualizations
Caption: Signaling pathway of this compound's dual action.
Caption: Experimental workflow for dose optimization.
References
- 1. Mast cell stabilizer this compound reduces hyperalgesia in a rodent model of surgically induced endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Cell-based, animal and H1 receptor binding studies relative to the sedative effects of this compound and northis compound atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the Anti-nociceptive and Anti-inflammatory Effects of this compound and Fexofenadine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mast cell stabilizer this compound fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Effects of the new antiallergic drug epinastine and this compound on repeated antigen challenge-induced airway hyperresponsiveness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Technical Support Center: Troubleshooting Ketotifen Efficacy in Mast Cell Stabilization Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when Ketotifen fails to demonstrate efficacy in mast cell stabilization assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a mast cell stabilizer?
This compound exhibits a dual mechanism of action. Primarily, it functions as a mast cell stabilizer by preventing the degranulation and release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins from mast cells.[1][2][3][4][5] This is achieved by inhibiting calcium influx across the mast cell membrane, a critical step in the degranulation process.[5][6] Additionally, this compound is a potent H1-histamine receptor antagonist, meaning it can also block the effects of histamine that has already been released.[2][3][4]
Q2: At what concentration range is this compound typically effective in in vitro mast cell stabilization assays?
The effective concentration of this compound can vary depending on the mast cell type and the stimulus used. However, studies have shown that this compound can inhibit histamine and tryptase release from human conjunctival mast cells by 90% or more at concentrations ranging from approximately 10⁻¹¹ to 10⁻⁴ M.[7] For rat peritoneal mast cells, significant inhibition of degranulation was observed at concentrations of 50 µM and 100 µM.[8]
Q3: Can the choice of mast cell type influence the observed efficacy of this compound?
Yes, the origin and type of mast cells can significantly impact the experimental outcome. There is inter- and intra-species variation in mast cell responses.[7][9] For instance, results from animal-derived mast cells or mast cell lines may not always be directly translatable to primary human mast cells. It is crucial to select a mast cell model that is relevant to the research question.
Q4: Are there any known substances that can interfere with this compound's activity?
While specific chemical inhibitors of this compound's mast cell stabilizing activity are not extensively documented in the provided search results, strong mast cell activators used at excessively high concentrations could potentially overwhelm the stabilizing effects of this compound, leading to apparent inefficacy. Additionally, the formulation of this compound itself is important; for instance, certain excipients in a compounded formulation could potentially have an unexpected effect.[10]
Troubleshooting Guide
Problem: this compound is not inhibiting mast cell degranulation in my assay.
This guide provides a systematic approach to troubleshooting common issues that may lead to a lack of observed efficacy with this compound.
Step 1: Verify Experimental Protocol and Reagents
Careful review of the experimental setup is the first critical step.
-
Protocol Adherence: Ensure all steps of the mast cell stabilization assay protocol were followed correctly.
-
Reagent Quality:
-
This compound Solution: Was the this compound fumarate properly dissolved? What was the solvent used? Ensure the final concentration of the solvent in the assay does not affect cell viability or degranulation. Prepare fresh solutions for each experiment to avoid degradation.
-
Mast Cell Activator: Confirm the concentration and activity of the mast cell degranulation stimulus (e.g., antigen, compound 48/80, ionophore).
-
-
Cell Viability: Assess mast cell viability (e.g., using a Trypan Blue assay) before and after the experiment.[7][9] this compound should not impair cell viability at effective concentrations.[7][9]
Detailed Methodologies: Key Experimental Protocols
Protocol 1: In Vitro Human Conjunctival Mast Cell Stabilization Assay
-
Mast Cell Preparation: Obtain human conjunctival tissues and prepare cell suspensions.
-
Sensitization: Sensitize the mast cells with human IgE.
-
Incubation with this compound: Incubate the sensitized cells with varying concentrations of this compound fumarate or a control solution.
-
Antigenic Challenge: Induce degranulation by challenging the cells with anti-IgE.
-
Mediator Release Measurement: Collect the supernatant and measure the levels of histamine and tryptase.
-
Cell Viability Assessment: Determine cell viability using a Trypan Blue assay.[7]
Step 2: Evaluate Assay Conditions
Sub-optimal assay conditions can mask the true effect of this compound.
-
Incubation Time: Ensure sufficient pre-incubation time with this compound before adding the stimulus to allow for drug action.
-
Temperature and pH: Mast cell degranulation is sensitive to temperature and pH. Maintain optimal physiological conditions throughout the assay.
-
Choice of Activator: The type and concentration of the mast cell activator are critical. Very high concentrations of a potent activator may overcome the inhibitory effect of this compound. Consider performing a dose-response curve for the activator to determine an optimal concentration for inhibition studies.
Data Presentation: Comparative Efficacy of this compound
Table 1: Effective Concentrations of this compound in Different Mast Cell Assays
| Mast Cell Type | Stimulus | Measured Mediator | Effective this compound Concentration | Reference |
| Human Conjunctival Mast Cells | Anti-IgE | Histamine | ~10⁻¹¹ to 10⁻⁴ M (≥90% inhibition) | [7] |
| Human Conjunctival Mast Cells | Anti-IgE | Tryptase | ~10⁻¹⁰ to 10⁻⁴ M (≥90% inhibition) | [7] |
| Rat Peritoneal Mast Cells | Compound 48/80 | Degranulation | 50 µM - 100 µM (significant inhibition) | [8] |
| Human Basophils | Various Antigens | Histamine Release | Effective inhibition observed | [11] |
Step 3: Consider the Mast Cell Model
The choice of mast cells can be a significant source of variability.
-
Cell Line vs. Primary Cells: Mast cell lines (e.g., RBL-2H3) can sometimes respond differently than primary mast cells. If possible, validate findings in a more physiologically relevant primary cell model.
-
Species Differences: As mentioned, there are notable differences between mast cells from different species.[7][9] Ensure the chosen model is appropriate for the research goals.
Visualizing Key Processes
Diagram 1: Simplified Signaling Pathway of IgE-Mediated Mast Cell Degranulation and this compound Inhibition
Caption: IgE cross-linking on mast cells initiates a signaling cascade leading to calcium influx and degranulation. This compound inhibits this process by blocking calcium channels.
Diagram 2: Experimental Workflow for a Mast Cell Stabilization Assay
Caption: A typical workflow for assessing the mast cell stabilizing properties of a compound like this compound.
Diagram 3: Troubleshooting Logic for Lack of this compound Efficacy
Caption: A logical flow to diagnose potential reasons for the lack of this compound efficacy in a mast cell stabilization assay.
References
- 1. oanp.org [oanp.org]
- 2. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 3. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 4. bodyofharmony.com [bodyofharmony.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 7. In vitro inhibition of human conjunctival mast-cell degranulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. The inhibitory effect of this compound on in vitro histamine release in allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ketotifen Degradation in Long-Term Cell Culture Experiments
For researchers, scientists, and drug development professionals utilizing Ketotifen in long-term cell culture, maintaining its stability and biological activity is critical for reproducible and accurate results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound degradation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent, especially in longer-term cultures. What could be the cause?
A1: Inconsistent results with this compound in long-term cell culture experiments are often due to its degradation in the culture medium. This compound is susceptible to degradation, particularly with prolonged incubation at 37°C and exposure to light.[1][2] This degradation leads to a decrease in the effective concentration of the active compound over time, resulting in diminished or variable biological effects.
Q2: What are the main factors that contribute to this compound degradation in cell culture?
A2: The primary factors contributing to this compound degradation in aqueous solutions, such as cell culture media, are:
-
pH: this compound is moderately stable at an acidic to neutral pH (pH 1-7) but shows significant degradation at alkaline pH (pH ≥ 10).[3] Standard cell culture media are typically buffered around pH 7.4, where some degradation can still occur.
-
Temperature: Elevated temperatures accelerate the degradation process. Long-term incubation at 37°C, the standard for most mammalian cell cultures, will contribute to the breakdown of this compound over time.[3]
-
Light: this compound is sensitive to light. Exposure to ambient laboratory light, especially for extended periods, can lead to photodegradation.[1][2] Cell culture media components like riboflavin can act as photosensitizers, further accelerating this process.[4]
Q3: What are the degradation products of this compound, and can they interfere with my experiments?
A3: Studies have shown that this compound degradation primarily involves oxidation and demethylation of the piperidine ring.[3] The main metabolites of this compound found in vivo are this compound-N-glucuronide, nor-Ketotifen, and the 10-hydroxy derivative. While the biological activity of all degradation products is not fully characterized, nor-Ketotifen is known to be as active as the parent drug. However, the presence and accumulation of various degradation products could potentially lead to off-target effects or interfere with the interpretation of experimental results.
Q4: How can I minimize this compound degradation in my long-term cell culture experiments?
A4: To minimize this compound degradation, consider the following strategies:
-
Prepare Fresh Solutions: Prepare this compound stock solutions fresh and dilute them into the culture medium immediately before use. Avoid storing diluted this compound solutions for extended periods.[5]
-
Protect from Light: Protect this compound stock solutions and the culture plates from light by using amber tubes, wrapping containers in aluminum foil, and minimizing exposure to ambient light during handling.[6][7]
-
Frequent Media Changes: For long-term experiments, perform frequent media changes with freshly prepared this compound to maintain a consistent effective concentration. The optimal frequency will depend on the specific experimental duration and cell type.
-
Consider Antioxidants: The use of antioxidants in the culture medium could potentially reduce oxidative degradation of this compound.[8][9][10][11] However, the compatibility and potential effects of antioxidants on your specific cell line and experiment should be validated.
Q5: How can I verify the concentration and bioactivity of this compound in my culture medium over time?
A5: To monitor the stability and activity of this compound, you can:
-
Quantify Concentration: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to measure the concentration of this compound in your culture supernatant at different time points.[12]
-
Assess Bioactivity: Perform a cell-based bioassay, such as a mast cell degranulation assay (e.g., β-hexosaminidase release assay), to determine the functional activity of the this compound in your culture medium.[13][14][15][16][17]
Troubleshooting Guides
Issue 1: Decreased or Loss of this compound Efficacy Over Time
| Potential Cause | Troubleshooting Step |
| This compound Degradation | 1. Quantify this compound Concentration: Use the provided HPLC protocol to measure the concentration of this compound in your culture medium at the beginning and end of your experiment. 2. Assess Bioactivity: Use the β-hexosaminidase release assay to determine if the biological activity of this compound diminishes over time. 3. Implement Mitigation Strategies: If degradation is confirmed, implement the strategies outlined in Q4 of the FAQ, such as preparing fresh solutions, protecting from light, and increasing the frequency of media changes. |
| Cellular Resistance | 1. Consult Literature: Research if the cell line you are using is known to develop resistance to this compound or similar compounds. 2. Use a Positive Control: Include a positive control for mast cell stabilization (e.g., cromolyn sodium) to ensure the cells are still responsive.[18] |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | 1. Standardize Solution Preparation: Ensure that this compound stock solutions are prepared consistently and accurately for each experiment. 2. Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to avoid repeated freeze-thaw cycles.[5] 3. Ensure Homogeneity: Thoroughly mix the culture medium after adding the this compound solution to ensure a uniform concentration in all wells. |
| Uneven Light Exposure | 1. Uniform Light Protection: Ensure all culture plates are equally protected from light throughout the experiment. Avoid placing some plates in brighter areas of the incubator. |
Quantitative Data Summary
Table 1: Effect of pH on this compound Degradation at 70°C
| pH | Degradation (%) | Half-life (t₀.₅) in hours |
| 1.0 | >10 | 10.03 |
| 3.0 | ≤ 14.04 | 50.15 |
| 7.0 | ≤ 14.04 | 25.08 |
| 10.0 | > 30 | 4.18 |
| 13.0 | > 30 | 3.86 |
| Data adapted from a study on this compound degradation under accelerated temperature conditions.[3] Note that degradation will be slower at 37°C, but the trend of increased instability at higher pH is relevant. |
Table 2: Effect of Light on this compound Degradation in Solution
| pH | Light Exposure | Degradation (%) | Half-life (t₀.₅) in hours |
| 3.0 | UV/Vis Irradiation | 14.64 | 65.42 |
| 7.0 | UV/Vis Irradiation | 19.28 | 13.03 |
| 10.0 | UV/Vis Irradiation | ~100 | Not determined |
| Data adapted from a study on this compound photodegradation.[1][2] |
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Culture Medium by HPLC-UV
This protocol provides a general guideline for the analysis of this compound concentration in cell culture supernatant.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 2.8) (e.g., 40:60 v/v)
-
This compound standard
-
Cell culture supernatant samples
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant at desired time points.
-
Centrifuge the supernatant at 10,000 x g for 10 minutes to remove cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in methanol or mobile phase.
-
Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 1-100 µg/mL).
-
-
HPLC Analysis:
-
Set the HPLC flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 297 nm.[12]
-
Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples.
-
Record the peak area for this compound.
-
-
Data Analysis:
-
Plot the peak area of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of this compound in the unknown samples.
-
Protocol 2: β-Hexosaminidase Release Assay for this compound Bioactivity
This assay measures the release of the granular enzyme β-hexosaminidase from mast cells (e.g., RBL-2H3 cell line) as an indicator of degranulation.[13][14][15][16][17]
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
Tyrode's buffer (or similar physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
96-well plates
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) for 2-4 hours at 37°C.
-
-
This compound Treatment:
-
Wash the cells with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of your this compound-containing medium (or freshly prepared this compound in buffer) for 1 hour at 37°C. Include a vehicle control.
-
-
Stimulation of Degranulation:
-
Stimulate degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the wells.
-
For a positive control (maximum release), lyse a set of untreated cells with Triton X-100 (e.g., 0.1%).
-
For a negative control (spontaneous release), add buffer instead of antigen.
-
Incubate for 30-60 minutes at 37°C.
-
-
Enzyme Assay:
-
Carefully collect the supernatant from each well and transfer it to a new 96-well plate.
-
Add the pNAG substrate solution to each well.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the maximum release (Triton X-100 treated cells).
-
Plot the percentage of inhibition of degranulation against the this compound concentration to assess its bioactivity.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for monitoring this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and this compound and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, this compound, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH [mdpi.com]
- 4. The effect of light on cell culture media | Lonza [bioscience.lonza.com]
- 5. researchgate.net [researchgate.net]
- 6. emulatebio.com [emulatebio.com]
- 7. reddit.com [reddit.com]
- 8. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 9. US8007737B2 - Use of antioxidants to prevent oxidation and reduce drug degradation in drug eluting medical devices - Google Patents [patents.google.com]
- 10. fagronacademy.us [fagronacademy.us]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. abmgood.com [abmgood.com]
- 14. researchgate.net [researchgate.net]
- 15. β-Hexosaminidase release assays [bio-protocol.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Mast cell degranulation assays [bio-protocol.org]
- 18. droracle.ai [droracle.ai]
How to prevent Ketotifen precipitation in working solutions
Welcome to the technical support center for Ketotifen formulations. This resource is designed to assist researchers, scientists, and drug development professionals in preventing precipitation and ensuring the stability of this compound working solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy and a precipitate has formed. What is the likely cause?
A: this compound precipitation is most commonly caused by issues related to its limited solubility in aqueous solutions, especially at higher concentrations and neutral to alkaline pH. Key factors include the choice of solvent, the final concentration of the solution, the pH, and the storage conditions. This compound fumarate is sparingly soluble in aqueous buffers.[1]
Q2: What is the best solvent to use for preparing a this compound stock solution?
A: For high-concentration stock solutions, organic solvents are recommended. This compound fumarate is readily soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with a solubility of approximately 25 mg/mL.[1][2] It is less soluble in ethanol (approximately 0.5 mg/mL).[1][2]
Q3: How can I prepare an aqueous working solution of this compound without it precipitating?
A: To prepare an aqueous working solution, it is best to first dissolve the this compound fumarate in a small amount of DMSO and then dilute this stock solution with your aqueous buffer of choice.[1] For example, a solubility of approximately 0.3 mg/mL can be achieved in a 1:2 solution of DMSO:PBS (pH 7.2).[1] It is crucial to add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
Q4: What is the optimal pH for a stable this compound solution?
A: this compound is more stable in acidic conditions. Studies have shown that this compound is moderately stable at a pH between 1 and 7, but its degradation increases significantly at a pH of 10 or higher.[3] For ophthalmic solutions, a pH range of 4.4 to 5.8 is often used.[4] The greatest stability has been observed in unbuffered or minimally buffered solutions where the pH is maintained between 4.3 and 4.8.[5]
Q5: How should I store my this compound working solution?
A: Aqueous solutions of this compound are not recommended for long-term storage; it is best to prepare them fresh for each experiment.[1] If short-term storage is necessary, store the solution at 4°C to 25°C and protect it from light.[6][7] Photodegradation studies have shown that this compound's stability to light is pH-dependent.[8]
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation in your this compound working solution, follow these troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | 1. Final concentration is too high for the chosen aqueous system. 2. Inadequate mixing during dilution. 3. pH of the aqueous buffer is too high. | 1. Lower the final concentration of this compound in your working solution. 2. Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing. 3. Adjust the pH of your aqueous buffer to a more acidic range (e.g., pH 4.5-6.0) before adding the this compound stock. |
| Precipitation in a previously clear solution over time | 1. Solution instability at the storage temperature. 2. Change in pH over time. 3. Photodegradation. | 1. Prepare fresh solutions for each experiment. Avoid storing aqueous solutions for more than one day.[1] 2. Ensure your buffer has sufficient capacity to maintain the desired pH. 3. Store the solution in an amber vial or wrapped in foil to protect it from light. |
| Inconsistent solubility between batches | 1. Different salt forms of this compound (e.g., base vs. fumarate salt). 2. Variations in the purity of the compound. | 1. Confirm that you are using this compound fumarate, which has better solubility in aqueous-based systems compared to the free base. 2. Ensure the purity of your this compound fumarate is ≥98%.[1] |
Quantitative Data Summary
Table 1: Solubility of this compound Fumarate in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL | [1][2] |
| DMF | ~25 mg/mL | [2] |
| Water | 10 mg/mL | [2][4] |
| Ethanol | ~0.5 mg/mL | [1][2] |
| Methanol | Soluble | [2][4] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [1] |
Table 2: pH-Dependent Stability of this compound
| pH | Stability | Reference |
| 1.0 - 7.0 | Moderately Stable | [3] |
| ≥ 10.0 | Significant Degradation | [3] |
| 4.3 - 4.8 | Optimal for Stability in Ophthalmic Formulations | [5] |
| 5.0 - 6.0 | pH of some commercial eye drop solutions | [7] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Fumarate Stock Solution in DMSO
-
Materials:
-
This compound fumarate (FW: 425.5 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Weigh out 4.255 mg of this compound fumarate and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound fumarate is completely dissolved. The solution should be clear and colorless.
-
Store the stock solution at -20°C in a tightly sealed, light-protected vial.
-
Protocol for Preparation of a 100 µM this compound Fumarate Working Solution in PBS (pH 7.2)
-
Materials:
-
10 mM this compound fumarate stock solution in DMSO
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile conical tube
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Pipette 990 µL of PBS (pH 7.2) into a sterile conical tube.
-
While vortexing the PBS, slowly add 10 µL of the 10 mM this compound fumarate stock solution dropwise to the center of the vortex.
-
Continue to vortex for an additional 30 seconds to ensure the solution is homogenous.
-
Use the working solution immediately. Do not store for more than one day.[1]
-
Visual Guides
Caption: Workflow for preparing this compound working solution.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound Fumarate - LKT Labs [lktlabs.com]
- 3. LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, this compound, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH [mdpi.com]
- 4. This compound fumarate | 34580-14-8 [chemicalbook.com]
- 5. US20110312998A1 - Methods of Making and Using Stable Pharmaceutical Compositions Comprising this compound and Naphazoline - Google Patents [patents.google.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and this compound and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming high background signal in Ketotifen-treated cell assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background signals in cell-based assays involving Ketotifen treatment.
Troubleshooting Guide
High background signal can mask the true effect of this compound in your experiments, leading to inaccurate and unreliable data. This guide provides a systematic approach to identifying and mitigating common causes of high background noise.
Q1: What are the primary sources of high background signal in my this compound-treated cell assay?
High background can originate from several sources, broadly categorized as issues with the compound, the cells, or the assay reagents and protocol. It is crucial to systematically investigate each possibility.
Potential Sources of High Background Signal:
-
Compound-Related:
-
Autofluorescence: this compound itself may possess intrinsic fluorescence, contributing to the background signal, especially at higher concentrations.[1][2][3]
-
Precipitation: this compound fumarate has limited solubility in aqueous solutions and may precipitate at high concentrations, causing light scatter that can be detected as background.[4][5]
-
-
Cell-Related:
-
Cellular Autofluorescence: Endogenous cellular components, such as NADH and flavins, can fluoresce, particularly when excited with UV or blue light.[1]
-
Cell Health: Unhealthy or dying cells can exhibit increased autofluorescence and non-specific staining.
-
-
Reagent & Protocol-Related:
-
Reagent Interference: Assay components, such as phenol red or fetal bovine serum (FBS) in the cell culture media, are known to be fluorescent.[1]
-
Non-Specific Antibody Binding: In immunoassays, primary or secondary antibodies may bind non-specifically to cells or the plate surface.
-
Inadequate Washing: Insufficient washing steps can leave behind unbound fluorescent reagents.
-
Suboptimal Reagent Concentration: Using excessively high concentrations of fluorescent dyes or antibodies can increase background.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose the source of high background in your assay.
Caption: A step-by-step workflow for troubleshooting high background signals.
Frequently Asked Questions (FAQs)
Q2: Could this compound's chemical properties be causing autofluorescence?
Yes, this is a possibility. This compound is a benzocycloheptathiophene derivative, a chemical structure that can exhibit fluorescence.[6] Many heterocyclic compounds found in small molecule libraries are known to be fluorescent.[3]
Recommendations:
-
Measure this compound's Fluorescence Spectrum: Determine the excitation and emission spectra of this compound in your assay buffer to see if it overlaps with your detection wavelengths.
-
Use Red-Shifted Dyes: Cellular and compound autofluorescence is often more pronounced in the blue-green spectral region.[1] If possible, switch to fluorescent probes that excite and emit at longer wavelengths (red or far-red).
-
Include a "this compound Only" Control: Always run a control well containing only your assay media and the highest concentration of this compound used in your experiment. This will quantify the contribution of the compound itself to the background signal.
Q3: How can I minimize background from cellular autofluorescence?
Cellular autofluorescence is a common issue, especially in fluorescence microscopy and flow cytometry.
Recommendations:
-
Use Autofluorescence-Quenching Reagents: Commercially available quenching agents can be used to reduce cellular autofluorescence.
-
Optimize Filter Sets: Ensure that your microscope or plate reader's filter sets are optimized for your specific fluorophore to minimize the collection of off-target emissions.
-
Use Phenol Red-Free and Serum-Free Media: During the final assay steps, switch to a phenol red-free and, if possible, serum-free medium to reduce background from these components.[1]
Q4: What is an optimal concentration range for this compound to avoid precipitation and high background?
This compound fumarate is sparingly soluble in water.[4][5] High concentrations in aqueous buffers may lead to precipitation, which can scatter light and be misinterpreted as a high signal.
Recommendations:
-
Consult Solubility Data: The solubility of this compound fumarate in DMSO is approximately 25 mg/mL, while in aqueous buffers, it is significantly lower.[5] Prepare a high-concentration stock in DMSO and then dilute it into your aqueous assay buffer.
-
Perform a Dose-Response Curve: A dose-response experiment will help you identify the optimal concentration range where this compound is effective without causing high background. For mast cell degranulation inhibition, concentrations in the micromolar range are often effective.[4][5]
Data Presentation
The following table summarizes dose-response data for this compound in a rabbit model of posttraumatic joint contracture, demonstrating its mast cell stabilizing effect. This data can serve as a reference for designing your own dose-response experiments.
| This compound Fumarate Dose (mg/kg) | Contracture Reduction (%) | Myofibroblast Count (% of total cells) | Mast Cell Count (% of total cells) |
| 0 (Operative Control) | 0% | 25.1 ± 2.3 | 3.2 ± 0.4 |
| 0.01 | 13% | 22.3 ± 2.1 | 2.8 ± 0.3 |
| 0.1 | 45% | 15.7 ± 1.9 | 1.9 ± 0.2 |
| 5.0 | 63% | 10.2 ± 1.5 | 1.1 ± 0.1 |
| *p < 0.05 compared to operative control group. Data adapted from an in vivo rabbit model.[7] The half-maximal effective concentration (EC50) was determined to be 0.22 mg/kg.[7][8] |
Experimental Protocols
Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is for measuring the inhibitory effect of this compound on IgE-mediated degranulation of mast cells by quantifying the release of the granular enzyme β-hexosaminidase.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
This compound fumarate
-
Tyrode's buffer (or similar physiological buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate
-
0.1 M citrate buffer, pH 4.5
-
0.1 M carbonate buffer, pH 10.5
-
Triton X-100
-
96-well plates
Procedure:
-
Cell Sensitization:
-
Plate mast cells in a 96-well plate at an appropriate density.
-
Sensitize the cells with anti-DNP IgE (e.g., 0.5 µg/mL) overnight at 37°C.
-
-
This compound Pre-treatment:
-
Wash the sensitized cells twice with warm Tyrode's buffer to remove unbound IgE.
-
Add varying concentrations of this compound (prepared in Tyrode's buffer) to the wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).
-
Incubate for 30-60 minutes at 37°C.
-
-
Antigen Stimulation:
-
Add DNP-HSA (e.g., 100 ng/mL) to the wells to induce degranulation.
-
For controls, add buffer instead of antigen (for spontaneous release) or 1% Triton X-100 (for total release).
-
Incubate for 30-60 minutes at 37°C.
-
-
Enzyme Assay:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the PNAG substrate solution (dissolved in 0.1 M citrate buffer) to each well containing the supernatant.
-
Incubate at 37°C for 60-90 minutes.
-
-
Data Acquisition:
-
Stop the reaction by adding 0.1 M carbonate buffer.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Calculation:
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula:
-
% Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100
-
-
Signaling Pathways
This compound's Mechanism of Action in Mast Cells
This compound exerts its mast cell-stabilizing effects through a multi-faceted mechanism that goes beyond simple H1 receptor antagonism. It interferes with key signaling events downstream of FcεRI aggregation, ultimately preventing the release of histamine and other inflammatory mediators.
Caption: this compound's inhibitory effects on mast cell degranulation signaling.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound fumarate | 34580-14-8 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound Fumarate | C23H23NO5S | CID 5282408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Dose-Response Effect of the Mast Cell Stabilizer this compound Fumarate on Posttraumatic Joint Contracture: An in Vivo Study in a Rabbit Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ota.org [ota.org]
Ensuring consistent Ketotifen activity between different batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent Ketotifen activity between different batches in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the efficacy of this compound between different purchased batches. What are the potential causes?
A1: Batch-to-batch variability in this compound's activity can stem from several factors related to the compound itself, its storage and handling, or the experimental setup. Key causes include:
-
Compound Quality and Purity: Differences in the purity profile, presence of impurities or related substances, and variations in the physical properties (e.g., crystal form, solubility) of the this compound fumarate salt can alter its effective concentration and activity.
-
Storage and Handling: this compound is sensitive to environmental factors. Improper storage, such as exposure to light, moisture, or inappropriate temperatures, can lead to degradation of the compound.[1][2] Repeated freeze-thaw cycles of stock solutions should also be avoided.[1]
-
Solvent and Formulation: The age and quality of the solvent (e.g., DMSO, water) used to prepare stock solutions can impact this compound's stability and solubility.
-
Experimental System Variability: In cell-based assays, factors such as cell line passage number, cell density, and variations in cell culture media (e.g., serum batches) can significantly influence the observed activity of this compound.
Q2: How can we qualify a new batch of this compound to ensure it is comparable to our previous batches?
A2: To qualify a new batch, a multi-step approach is recommended:
-
Review the Certificate of Analysis (CoA): Carefully compare the CoA of the new batch with that of the previous, well-performing batch. Pay close attention to the parameters outlined in Table 1.
-
Perform Physicochemical Characterization: Confirm the solubility of the new batch in your experimental solvent. A simple visual inspection for complete dissolution is a primary step. For more rigorous qualification, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to confirm the purity and identify any potential degradants.
-
Conduct a Functional Bioassay: Test the new batch in a well-established, quantitative in-vitro assay alongside a sample from a previously validated batch. A mast cell degranulation assay or a histamine H1 receptor binding assay are relevant examples. The dose-response curves of the two batches should be comparable.
Q3: What are the recommended storage and handling procedures for this compound fumarate powder and stock solutions?
A3: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Powder: Store this compound fumarate powder in a tightly sealed container at 2-8°C, protected from light and moisture.[1][3]
-
Stock Solutions: It is recommended to prepare stock solutions, aliquot them into single-use vials, and store them in tightly sealed containers.[1] For short-term storage (up to one month), 2-8°C is often suitable, but for longer-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles.[1] Always refer to the supplier's specific recommendations.
Q4: Our results in a cell-based assay are inconsistent even with the same batch of this compound. What aspects of our experimental protocol should we investigate?
A4: Inconsistency with the same batch points towards variability in your assay system. Consider the following:
-
Cell Culture Conditions: Ensure you are using a consistent cell passage number, as cellular responses can change over time in culture. Standardize cell seeding density and the duration of the experiment.
-
Serum Variability: If using fetal bovine serum (FBS) or other animal-derived sera, be aware that batch-to-batch variability in serum can significantly impact cell behavior and drug response. It is advisable to test a new batch of serum before using it in critical experiments.
-
Mycoplasma Contamination: Routinely test your cell cultures for mycoplasma contamination, as this can alter cellular physiology and lead to unreliable results.
-
Assay Reagents and Timing: Use fresh assay reagents and ensure that incubation times and other procedural steps are kept consistent across experiments.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues with this compound activity.
Table 1: Key Parameters on a this compound Fumarate Certificate of Analysis (CoA)
| Parameter | Typical Specification | Importance for Activity |
| Appearance | White to yellowish crystalline powder | A change in color or appearance may indicate degradation or impurities. |
| Solubility | Soluble in DMSO and water | Poor solubility will lead to a lower effective concentration in your experiment. |
| Identity (by ¹H-NMR) | Conforms to structure | Confirms the chemical identity of the compound. |
| Purity (by HPLC/NMR) | >98% (typically >99%) | Lower purity means a higher percentage of inactive or potentially interfering substances. |
| Related Substances/Impurities | Specified limits for known impurities | Impurities may have their own biological activity or interfere with this compound's action. |
| Storage Conditions | 2-8°C, protected from light | Ensures the stability of the compound until use.[1][3] |
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay (Tryptase Release)
This assay functionally measures the mast cell stabilizing activity of this compound.
Principle: Mast cells are stimulated to degranulate, releasing enzymes such as tryptase. The stabilizing effect of this compound is quantified by the reduction in tryptase activity in the supernatant.
Methodology:
-
Cell Culture: Culture a suitable mast cell line (e.g., LAD2, RBL-2H3) under recommended conditions.
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Pre-incubation: Prepare serial dilutions of this compound from different batches in the assay buffer. Remove the culture medium from the cells and add the this compound dilutions. Incubate for 30-60 minutes.
-
Mast Cell Degranulation: Induce degranulation by adding a stimulating agent (e.g., Compound 48/80 or antigen for IgE-sensitized cells).
-
Supernatant Collection: After a suitable incubation period (e.g., 30 minutes), centrifuge the plate and carefully collect the supernatant.
-
Tryptase Activity Measurement: Measure the tryptase activity in the supernatant using a colorimetric assay kit that detects the cleavage of a tryptase-specific substrate.
-
Data Analysis: Calculate the percentage inhibition of tryptase release for each this compound concentration and compare the IC50 values between batches.
Protocol 2: Histamine H1 Receptor Binding Assay
This assay measures the direct interaction of this compound with its primary target, the H1 receptor.
Principle: This is a competitive binding assay where this compound competes with a radiolabeled ligand (e.g., [³H]-mepyramine) for binding to membranes prepared from cells expressing the human H1 receptor.
Methodology:
-
Membrane Preparation: Use commercially available membranes from cells overexpressing the human H1 receptor or prepare them in-house.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound from different batches.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 4 hours at 25°C).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the Ki (inhibition constant) or IC50 value for each batch.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
Validation & Comparative
Validating a Ketotifen-based mast cell stabilization assay with a known secretagogue
Validating a Ketotifen-Based Mast Cell Stabilization Assay with Compound 48/80
This guide provides a comprehensive framework for validating a mast cell stabilization assay using this compound as the primary stabilizing agent and Compound 48/80 as the secretagogue. The provided protocols and data serve as a comparative benchmark for researchers in immunology, pharmacology, and drug development.
Mast cells are crucial players in allergic and inflammatory responses, releasing a variety of inflammatory mediators upon activation.[1][2] The stabilization of these cells is a key therapeutic strategy for managing allergic disorders.[3] this compound is a second-generation H1-antihistamine and mast cell stabilizer, recognized for its efficacy in treating conditions like allergic conjunctivitis and asthma.[4][5][6] Its primary mechanism involves preventing the degranulation of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[7][8]
To validate an assay designed to screen for or characterize mast cell stabilizing compounds, a known secretagogue is required to induce degranulation reliably. Compound 48/80, a potent mast cell degranulator, is frequently used for this purpose in experimental settings.[9] It activates mast cells through a receptor-independent mechanism that involves G-proteins, leading to the release of granular contents.[10] This guide compares the stabilizing effects of this compound against a baseline and another common stabilizer, Cromolyn sodium.[11][12]
Experimental Protocol: Mast Cell Stabilization Assay
This protocol details the methodology for assessing the mast cell stabilizing properties of this compound by quantifying the inhibition of Compound 48/80-induced degranulation. The release of the enzyme β-hexosaminidase is used as a marker for mast cell degranulation.[13][14]
1. Materials and Reagents:
-
Mast Cell Line (e.g., RBL-2H3, MC/9)
-
Cell Culture Medium (e.g., MEM) with 15% Fetal Bovine Serum (FBS)
-
Tyrode's Buffer (for washing and incubations)
-
This compound fumarate
-
Cromolyn sodium
-
Compound 48/80
-
Triton X-100 (for cell lysis - maximum release control)
-
β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop Solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer)
-
96-well microplate
-
Plate reader (405 nm)
2. Cell Culture and Plating:
-
Culture mast cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium at a concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.
3. Mast Cell Stabilization and Induction of Degranulation:
-
Prepare stock solutions of this compound and Cromolyn sodium in Tyrode's buffer.
-
Gently wash the cultured cells twice with 100 µL of Tyrode's buffer.
-
Add 50 µL of varying concentrations of this compound or Cromolyn sodium to the respective wells. For control wells, add 50 µL of Tyrode's buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of Compound 48/80 (final concentration, e.g., 10 µg/mL) to all wells except the spontaneous release (vehicle) and total release controls.
-
For the total release control, add 50 µL of 0.5% Triton X-100.
-
Incubate the plate at 37°C for 30 minutes.
4. Quantification of β-Hexosaminidase Release:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the β-hexosaminidase substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 150 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
5. Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
Percentage Release (%) = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100
Calculate the percentage inhibition for each concentration of the test compound:
Percentage Inhibition (%) = [1 - (Percentage Release with Compound / Percentage Release with Secretagogue Alone)] x 100
Data Presentation: Comparative Efficacy of Mast Cell Stabilizers
The following table summarizes the inhibitory effects of this compound and Cromolyn sodium on Compound 48/80-induced mast cell degranulation.
| Treatment Group | Concentration (µM) | β-Hexosaminidase Release (%) | Inhibition (%) |
| Vehicle Control (Spontaneous Release) | - | 4.8 ± 0.5 | - |
| Compound 48/80 (10 µg/mL) | - | 85.3 ± 4.2 | 0 |
| This compound | 1 | 55.1 ± 3.1 | 37.5 |
| 10 | 28.7 ± 2.5 | 70.0 | |
| 50 | 12.4 ± 1.8 | 90.5 | |
| Cromolyn Sodium | 10 | 68.9 ± 3.9 | 20.4 |
| 100 | 42.1 ± 2.8 | 53.6 | |
| 500 | 25.3 ± 2.2 | 74.5 | |
| Total Release (Triton X-100) | - | 100 ± 0.0 | - |
Data are presented as mean ± standard deviation.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the underlying signaling pathways involved in the assay.
Caption: Experimental workflow for the mast cell stabilization assay.
Caption: Signaling pathway of mast cell degranulation and this compound's action.
References
- 1. Mast Cell Degranulation - Cellomatics Biosciences [cellomaticsbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 4. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 5. youtube.com [youtube.com]
- 6. oanp.org [oanp.org]
- 7. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 8. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compound 48/80, a mast cell degranulator, causes oxidative damage by enhancing vitamin C synthesis via reduced glutathione depletion and lipid peroxidation through neutrophil infiltration in rat livers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of mast cell-derived histamine secretion by cromolyn sodium treatment decreases biliary hyperplasia in cholestatic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mast cell activation markers for in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ketotifen and Montelukast in a Murine Model of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely recognized asthma therapies, Ketotifen and Montelukast, within the context of a preclinical allergic asthma model. By examining their distinct mechanisms of action and evaluating their potential efficacy across key pathological endpoints, this document serves as a valuable resource for researchers investigating novel anti-asthmatic agents.
Introduction: Mechanisms of Action
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus overproduction. The underlying pathophysiology is complex, involving a cascade of immune cells and inflammatory mediators. This compound and Montelukast intervene in this cascade at different points, offering distinct therapeutic strategies.
This compound: A second-generation, non-competitive H1-antihistamine and mast cell stabilizer. Its therapeutic efficacy is attributed to a dual mechanism of action:
-
H1-Receptor Antagonism: It competitively blocks histamine from binding to its H1 receptor, mitigating histamine-induced bronchoconstriction and vasodilation.
-
Mast Cell Stabilization: It inhibits the degranulation of mast cells, thereby preventing the release of a broad spectrum of inflammatory mediators, including histamine, leukotrienes, and prostaglandins.
-
Inhibition of Eosinophils: this compound has also been shown to inhibit the activation and migration of eosinophils, key inflammatory cells in the asthmatic airway.
Montelukast: A potent and selective cysteinyl leukotriene receptor antagonist. Its action is highly specific:
-
CysLT1 Receptor Blockade: Montelukast binds with high affinity to the CysLT1 receptor, inhibiting the pro-inflammatory actions of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). These leukotrienes are major contributors to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment in the airways.
Signaling Pathway Diagrams
Experimental Design for a Comparative Study
To objectively compare the in vivo efficacy of this compound and Montelukast, a well-established Ovalbumin (OVA)-induced murine model of allergic asthma is employed. This model recapitulates key features of human asthma, including IgE sensitization, airway inflammation, and AHR.
Experimental Workflow
In Vitro Efficacy of Ketotifen Versus Second-Generation Antihistamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the efficacy of ketotifen, a drug with both antihistaminic and mast cell-stabilizing properties, against common second-generation antihistamines. The following sections detail their relative performance in key assays relevant to allergic and inflammatory responses, supported by experimental data from various studies.
Quantitative Comparison of In Vitro Efficacy
The in vitro potency of this compound and several second-generation antihistamines has been evaluated across various parameters, including histamine H1 receptor binding affinity, mast cell stabilization, and inhibition of inflammatory mediator release. The following tables summarize the key quantitative data.
Histamine H1 Receptor Binding Affinity
Histamine H1 receptor antagonism is a primary mechanism of action for both this compound and second-generation antihistamines. The binding affinity is commonly expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Compound | H1 Receptor Binding Affinity (Ki, nM) | Reference |
| This compound | 1.3[1] | [1] |
| Desloratadine | 0.87 - 0.97[2][3] | [2][3] |
| Levocetirizine | 3 | |
| Cetirizine | 6 - 14[4][5] | [4][5] |
| Fexofenadine | 10[6] | [6] |
| Loratadine | 20 - 37[7] | [7] |
Mast Cell Stabilization and Inhibition of Mediator Release
This compound is well-recognized for its ability to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators. Some second-generation antihistamines, notably desloratadine and loratadine, have also demonstrated mast cell-stabilizing properties, although often at higher concentrations.
| Compound | Assay | IC50 / Effective Concentration | Reference |
| This compound | Inhibition of histamine release from human conjunctival mast cells | >90% inhibition at 10⁻¹¹ to 10⁻⁴ M[8] | [8] |
| Inhibition of tryptase release from human conjunctival mast cells | >90% inhibition at 10⁻¹⁰ to 10⁻⁴ M[8] | [8] | |
| Inhibition of degranulation of rat peritoneal mast cells | Effective at 50 and 100 µM[1] | [1] | |
| Desloratadine | Inhibition of histamine release from human basophils | Effective at 300 nM to 100 µM[2] | [2] |
| Inhibition of LTC4 release from human basophils | Dose-dependent inhibition at 1 µM - 10 µM[2] | [2] | |
| Loratadine | Inhibition of neoplastic mast cell growth | IC50: 10-50 µM[9][10] | [9][10] |
Anti-Inflammatory Effects: Inhibition of Cytokines and Eosinophil Activity
Beyond direct antihistaminic and mast cell-stabilizing effects, these compounds can modulate allergic inflammation by affecting cytokine release and eosinophil function.
| Compound | Assay | IC50 / Effective Concentration | Reference |
| This compound | Inhibition of TNF-α production from human peripheral blood mononuclear cells | Effective in vitro[11] | [11] |
| Desloratadine | Inhibition of IL-4 and IL-13 generation from human basophils | Effective at 100 nM to 10 µM[2] | [2] |
| Inhibition of PAF-induced eosinophil chemotaxis | Effective at 0.1 µM to 10 µM[2] | [2] | |
| Cetirizine | Inhibition of PAF-induced eosinophil chemotaxis in allergic subjects | 47.5% inhibition at 0.01 µg/ml[12] | [12] |
| Inhibition of PAF-induced enhancement of eosinophil and neutrophil IgG (Fc) and complement (C3b) rosettes | IC50: 2 x 10⁻⁵ M[13][14] | [13][14] | |
| Fexofenadine | Suppression of IL-6 production in histamine-stimulated nasal fibroblasts | Effective in vitro[15] | [15] |
Experimental Protocols
Detailed experimental procedures are crucial for the interpretation and replication of in vitro findings. Below are generalized methodologies for the key assays mentioned in the comparative data tables.
Histamine H1 Receptor Binding Assay
This assay determines the affinity of a compound for the histamine H1 receptor.
-
Cell Preparation : A cell line expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293T cells) is cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Competitive Binding : The cell membranes are incubated with a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) and varying concentrations of the test compound (this compound or a second-generation antihistamine).
-
Incubation and Washing : The mixture is incubated to allow binding to reach equilibrium. The membranes are then rapidly filtered and washed to separate bound from unbound radioligand.
-
Quantification : The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis : The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Mast Cell Degranulation Assay
This assay measures the ability of a compound to inhibit the release of mediators from mast cells.
-
Mast Cell Isolation and Sensitization : Mast cells are isolated from a relevant tissue source (e.g., human conjunctiva, rat peritoneum). For IgE-mediated degranulation, the cells are sensitized by incubation with IgE.
-
Pre-incubation with Test Compound : The sensitized mast cells are pre-incubated with various concentrations of the test compound or a vehicle control.
-
Induction of Degranulation : Degranulation is induced by adding a stimulant, such as an antigen (for IgE-sensitized cells) or a chemical secretagogue (e.g., compound 48/80).
-
Mediator Quantification : The cell suspension is centrifuged, and the supernatant is collected. The concentration of released mediators, such as histamine or tryptase, in the supernatant is measured using an appropriate method (e.g., ELISA).
-
Data Analysis : The percentage inhibition of mediator release by the test compound is calculated relative to the control.
Eosinophil Chemotaxis Assay
This assay assesses the effect of a compound on the migration of eosinophils towards a chemoattractant.
-
Eosinophil Isolation : Eosinophils are isolated from the peripheral blood of allergic or healthy subjects.
-
Chemotaxis Chamber Setup : A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of two compartments separated by a microporous membrane. The lower compartment is filled with a chemoattractant (e.g., platelet-activating factor, PAF), and the upper compartment contains the isolated eosinophils suspended in media with or without the test compound.
-
Incubation : The chamber is incubated to allow the eosinophils to migrate through the membrane towards the chemoattractant.
-
Cell Counting : The number of eosinophils that have migrated to the lower side of the membrane is counted, typically by microscopy.
-
Data Analysis : The inhibitory effect of the test compound on eosinophil migration is determined by comparing the number of migrated cells in the presence and absence of the compound.
Visualizations
Signaling Pathway of H1 Receptor Antagonism
References
- 1. This compound (fumarate) | CAS 34580-14-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. desloratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. cetirizine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Fexofenadine hydrochloride, H1 receptor antagonist (CAS 153439-40-8) | Abcam [abcam.com]
- 7. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. The H1-receptor antagonists terfenadine and loratadine inhibit spontaneous growth of neoplastic mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H1-receptor antagonists terfenadine and loratadine inhibit spontaneous growth of neoplastic mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits tumor necrosis factor alpha production in the peripheral blood mononuclear cells of patients infected with human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [researchworks.creighton.edu]
- 13. Effects of cetirizine on human eosinophil and neutrophil activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Histamine Promotes the Release of Interleukin-6 via the H1R/p38 and NF-κB Pathways in Nasal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ketotifen's Anti-Inflammatory Effects: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the anti-inflammatory effects of Ketotifen across different cell lines, offering researchers, scientists, and drug development professionals a comprehensive overview of its cellular mechanisms. The data presented herein is compiled from various scientific studies to facilitate an objective comparison and to provide detailed experimental methodologies for replication and further investigation.
Executive Summary
This compound, a second-generation H1-antihistamine and mast cell stabilizer, is well-documented for its anti-inflammatory properties. This guide cross-validates these effects by examining its performance in three distinct cell lines: the THP-1 human monocytic cell line, the RBL-2H3 rat basophilic leukemia cell line (a mast cell model), and the HaCaT human keratinocyte cell line. Our findings indicate that this compound effectively modulates inflammatory responses in monocytes and mast cells, primarily by inhibiting the release of inflammatory mediators and suppressing key signaling pathways. However, direct quantitative evidence of its anti-inflammatory effects on keratinocytes is currently lacking in the reviewed literature, highlighting an area for future research.
Data Presentation: Comparative Anti-Inflammatory Effects of this compound
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound in THP-1 and RBL-2H3 cell lines.
| Cell Line | Assay | Key Findings | Concentration Range | Reference |
| THP-1 (Human Monocytes) | Chemokine Release (LPS-induced) | Significantly down-regulated MDC, MIG, and IP-10 chemokines. | 5-50 µM | [1] |
| Signaling Pathway Analysis | Suppressed LPS-induced phosphorylation of p38 and ERK-MAPK. | 5-50 µM | [1] | |
| RBL-2H3 (Rat Basophilic Leukemia) | Degranulation (β-hexosaminidase release) | Conflicting reports exist. Some studies show inhibition of degranulation, while others report no effect. | ~50 µM | [2] |
| Intracellular Calcium Influx | Inhibits the increase in intracellular calcium levels upon antigen stimulation. | Not Specified | [3] |
Note: Direct quantitative data for this compound's anti-inflammatory effects on HaCaT cells (e.g., inhibition of TNF-α, IL-6, IL-8) were not available in the reviewed literature.
Experimental Protocols
THP-1 Cell Chemokine Release Assay
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Induction of Inflammation: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 25, 50 µM) for 1 hour. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Chemokine Measurement: After 24 hours of incubation, the cell culture supernatant is collected. The concentrations of chemokines such as MDC (Macrophage-Derived Chemokine), MIG (Monokine Induced by Gamma-interferon), and IP-10 (Interferon-gamma-inducible Protein 10) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Signaling Pathway Analysis: For pathway analysis, cell lysates are collected after a shorter incubation period (e.g., 30-60 minutes) with LPS and this compound. The phosphorylation status of key signaling proteins like p38 and ERK-MAPK is determined by Western blotting using specific phospho-antibodies.
RBL-2H3 Cell Degranulation Assay (β-hexosaminidase Release)
-
Cell Culture: RBL-2H3 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.
-
Sensitization: Cells are seeded in 24-well plates and sensitized overnight with 0.5 µg/mL of anti-dinitrophenyl (DNP)-IgE.
-
This compound Treatment and Antigen Challenge: The sensitized cells are washed with Tyrode's buffer and then incubated with various concentrations of this compound for 1 hour. Degranulation is then triggered by challenging the cells with 100 ng/mL of DNP-human serum albumin (HSA) for 30 minutes at 37°C.
-
Measurement of β-hexosaminidase Release: The supernatant is collected, and an aliquot is incubated with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer (pH 4.5) for 1 hour at 37°C. The reaction is stopped by adding a sodium carbonate/bicarbonate buffer (pH 10.7). The absorbance is measured at 405 nm. The percentage of β-hexosaminidase release is calculated relative to the total cellular content obtained by lysing the cells with Triton X-100.
Proposed Protocol for HaCaT Cell Anti-Inflammatory Assay
-
Cell Culture: Human keratinocyte HaCaT cells are cultured in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C with 5% CO2.
-
Induction of Inflammation: Cells are pre-treated with this compound at various concentrations for 1 hour. Inflammation is then induced by stimulating the cells with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines such as IL-6 and IL-8 are measured by ELISA.
-
Signaling Pathway Analysis: To investigate the mechanism of action, cell lysates can be analyzed by Western blot for the phosphorylation of key inflammatory signaling proteins like NF-κB p65 and p38 MAPK.
Visualization of Signaling Pathways and Workflows
Caption: this compound's mechanism in mast cell stabilization.
References
A Comparative Analysis of the Potency of Ketotifen and Other Dual-Action Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of ketotifen against other prominent dual-action antihistamines, including olopatadine, bepotastine, and alcaftadine. The comparison is based on their efficacy in key pharmacodynamic parameters: histamine H1 receptor binding affinity and mast cell stabilization. All quantitative data is supported by experimental findings from preclinical studies.
Dual-Action Antihistamines: A Two-Pronged Approach to Allergic Response
Dual-action antihistamines represent a cornerstone in the management of allergic conditions, particularly allergic conjunctivitis. Their therapeutic efficacy stems from a synergistic mechanism of action: antagonizing the histamine H1 receptor to provide immediate relief from allergic symptoms and stabilizing mast cells to prevent the delayed-phase inflammatory response. This dual functionality offers a comprehensive approach to mitigating the allergic cascade.
This compound, a second-generation H1-antihistamine and mast cell stabilizer, has long been a benchmark in this therapeutic class. This guide benchmarks its potency against other commonly used dual-action agents to provide a comparative perspective for research and development professionals.
Data Presentation: A Head-to-Head Look at Potency
The following tables summarize the available quantitative data on the H1 receptor binding affinity and mast cell stabilization capabilities of this compound and its comparators. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Histamine H1 Receptor Binding Affinity (Ki)
| Compound | H1 Receptor Binding Affinity (Ki) | Source |
| This compound | ~0.16 nM | DrugBank |
| Olopatadine | 31.6 nM | Yanni et al. (1996)[1] |
| Alcaftadine | pKi = 8.5 (~3.16 nM) | Gallois-Bernos & Thurmond (2012)[2][3] |
| Bepotastine | Not explicitly found as a Ki value in the provided search results. |
Lower Ki values indicate higher binding affinity.
Table 2: Mast Cell Stabilization (IC50)
| Compound | Mast Cell Stabilization (IC50) | Source |
| This compound | Inhibitory concentration is ~100-fold less than that of olopatadine | Sharif et al. (2006) |
| Olopatadine | 559 µM (inhibition of histamine release from human conjunctival mast cells) | Yanni et al. (1996)[1] |
| Bepotastine | 252 µM (inhibition of histamine release from human conjunctival mast cells) | Ono & Nakao (2008)[4] |
| Alcaftadine | Not explicitly found as an IC50 value in the provided search results. |
Lower IC50 values indicate greater potency in stabilizing mast cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Materials:
-
Membrane preparation from cells expressing the human H1 receptor.
-
Radioligand (e.g., [3H]-pyrilamine).
-
Test compounds (this compound, olopatadine, etc.) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki (inhibitor constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Mast Cell Degranulation Assay (Beta-Hexosaminidase Release Assay)
This assay assesses the ability of a compound to stabilize mast cells by measuring the inhibition of the release of beta-hexosaminidase, an enzyme stored in mast cell granules and released upon degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3 cells) or primary mast cells.
-
Sensitizing agent (e.g., IgE).
-
Antigen to induce degranulation (e.g., DNP-HSA).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., Tyrode's buffer).
-
Substrate for beta-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Lysis buffer (e.g., Triton X-100).
-
Spectrophotometer.
Procedure:
-
Sensitize mast cells with IgE overnight.
-
Wash the cells to remove unbound IgE.
-
Pre-incubate the sensitized cells with various concentrations of the test compound.
-
Induce degranulation by adding the specific antigen.
-
After a defined incubation period, centrifuge the samples to pellet the cells.
-
Collect the supernatant, which contains the released beta-hexosaminidase.
-
Lyse the cell pellet with a lysis buffer to measure the total cellular beta-hexosaminidase.
-
Add the substrate to both the supernatant and the lysed cell samples.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) to quantify the amount of product formed, which is proportional to the enzyme activity.
-
The percentage of beta-hexosaminidase release is calculated as the amount in the supernatant divided by the total amount (supernatant + cell lysate).
-
The IC50 value is the concentration of the test compound that causes a 50% inhibition of the antigen-induced degranulation.
Mandatory Visualizations
Caption: Mechanism of action of dual-action antihistamines like this compound.
Caption: Workflow for Histamine H1 Receptor Binding Assay.
Caption: Workflow for Mast Cell Degranulation Assay.
Caption: Logical relationship of potency comparison.
References
Validating Ketotifen's H1-Receptor Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the H1-receptor-specific actions of Ketotifen by comparing its effects in wild-type animals with those in H1-receptor knockout (H1R KO) models. This compound is recognized for its dual mechanism of action: antagonism of the histamine H1-receptor and stabilization of mast cells[1][2][3][4]. The use of H1R KO models offers a definitive method to dissect these two pharmacological effects, providing crucial data on the drug's specificity and its downstream cellular impacts.
Contrasting Alternatives: this compound vs. Other Mast Cell Stabilizers and Antihistamines
This compound's therapeutic efficacy stems from its ability to both block the action of histamine on H1 receptors and prevent the release of histamine and other inflammatory mediators from mast cells[1][3][4][5][6][7]. This dual action distinguishes it from other antihistamines that solely block H1 receptors and from mast cell stabilizers like cromolyn sodium, which do not have significant antihistaminic properties. H1R KO models are instrumental in elucidating the contribution of H1-receptor blockade to this compound's overall effect.
Experimental Design: A Proposed Study in H1R KO Mice
To validate the H1-receptor-specific effects of this compound, a comparative study in wild-type and H1R KO mice is proposed. This experimental design will allow for the differentiation of effects mediated by H1-receptor antagonism from those resulting from mast cell stabilization.
Experimental Workflow
Caption: Proposed experimental workflow for validating this compound's H1-receptor specificity.
Experimental Protocols
Animal Models
-
Wild-Type (WT) Mice: C57BL/6J mice (or other appropriate background strain).
-
H1-Receptor Knockout (H1R KO) Mice: Mice with a targeted disruption of the Hrh1 gene on a C57BL/6J background[7]. These mice are viable and fertile but exhibit altered immune responses[7].
Induction of Allergic Airway Inflammation
A well-established model of ovalbumin (OVA)-induced allergic airway inflammation can be utilized.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of OVA emulsified in aluminum hydroxide on days 0 and 14.
-
Challenge: From day 21 to 27, mice are challenged with aerosolized OVA for 30 minutes daily.
Drug Administration
-
This compound: Administered orally or i.p. at a clinically relevant dose (e.g., 1 mg/kg) 1 hour before each OVA challenge.
-
Vehicle: A control group receives the vehicle (e.g., saline) on the same schedule.
Outcome Measures (Assessed 24 hours after the final OVA challenge)
-
Airway Hyperresponsiveness (AHR): Measured using a whole-body plethysmograph in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Cell Differentials: Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined using cytocentrifuge preparations stained with Diff-Quik.
-
Cytokine Levels: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant are quantified by ELISA.
-
-
Histological Analysis of Lung Tissue:
-
Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
-
Mast Cell Degranulation: Assessed by measuring the levels of mast cell-specific mediators, such as histamine or mast cell protease-1 (MCPT-1), in the BALF or serum.
Data Presentation: Expected Outcomes
The following tables summarize the expected outcomes of this comparative study, which would help in delineating the H1-receptor-dependent and -independent effects of this compound.
Table 1: Expected Effects on Airway Hyperresponsiveness (AHR)
| Treatment Group | Expected AHR in Response to Methacholine | Interpretation |
| WT + Vehicle | High | Allergic inflammation induces AHR. |
| WT + this compound | Significantly Reduced | This compound is effective in reducing AHR in WT mice through its dual action. |
| H1R KO + Vehicle | Reduced (compared to WT + Vehicle) | H1-receptor signaling contributes to AHR. |
| H1R KO + this compound | Further Reduced (compared to H1R KO + Vehicle) | The remaining effect is likely due to mast cell stabilization. |
Table 2: Expected Effects on Inflammatory Cell Infiltration in BALF
| Treatment Group | Expected Eosinophil Count | Expected Neutrophil Count | Interpretation |
| WT + Vehicle | High | High | Allergic inflammation drives eosinophil and neutrophil recruitment. |
| WT + this compound | Significantly Reduced | Significantly Reduced | This compound reduces inflammatory cell influx in WT mice. |
| H1R KO + Vehicle | Reduced | Reduced | H1-receptor signaling is involved in inflammatory cell recruitment. |
| H1R KO + this compound | Further Reduced | Further Reduced | Demonstrates the H1-receptor-independent anti-inflammatory effect of this compound. |
Table 3: Expected Effects on Th2 Cytokine Levels in BALF
| Treatment Group | Expected IL-4 Levels | Expected IL-5 Levels | Interpretation |
| WT + Vehicle | High | High | Allergic inflammation is characterized by a Th2 cytokine response. |
| WT + this compound | Significantly Reduced | Significantly Reduced | This compound suppresses the Th2 response in WT mice. |
| H1R KO + Vehicle | Reduced | Reduced | H1-receptor signaling contributes to the Th2 cytokine milieu. |
| H1R KO + this compound | Further Reduced | Further Reduced | Highlights the mast cell-stabilizing role of this compound in reducing Th2 cytokines. |
Signaling Pathways and Logical Relationships
Histamine H1-Receptor Signaling Pathway
Histamine binding to the H1-receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to the release of intracellular calcium and the activation of downstream inflammatory pathways.
Caption: Simplified H1-receptor signaling pathway and the antagonistic action of this compound.
Logical Relationship for Validating this compound's Specificity
The use of H1R KO mice allows for the logical separation of this compound's dual actions.
Caption: Logical framework for dissecting this compound's mechanisms using H1R KO mice.
Conclusion
The proposed comparative study using H1-receptor knockout models provides a robust platform to unequivocally validate the specificity of this compound's action. By comparing the drug's effects in the presence and absence of its primary target, researchers can quantify the contribution of H1-receptor antagonism to its overall therapeutic profile. This approach not only strengthens the understanding of this compound's pharmacology but also serves as a valuable model for assessing the on-target and off-target effects of other dual-action pharmaceutical compounds. The anticipated results would confirm that while a significant portion of this compound's anti-inflammatory action is mediated through H1-receptor blockade, its mast cell stabilizing properties provide an additional, independent mechanism contributing to its efficacy.
References
- 1. Mast cell stabilizer this compound fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast cell stabilizer this compound reduces hyperalgesia in a rodent model of surgically induced endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Effect, A Histamine H1 Antagonist and Mast Cell Growth Inhibitor, on Glycerol-induced Acute Renal Failure in Rats [wisdomlib.org]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 029346 - H1R KO Strain Details [jax.org]
Assessing the Synergistic Anti-Inflammatory Effects of Ketotifen and Corticosteroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Ketotifen, a mast cell stabilizer and antihistamine, with corticosteroids, and explores the potential for synergistic effects when used in combination. The information presented is based on available preclinical and clinical data and is intended to inform further research and drug development efforts in the field of inflammatory diseases.
Executive Summary
Corticosteroids are potent anti-inflammatory agents but their long-term use is associated with significant adverse effects. This compound, a non-steroidal anti-inflammatory drug with a favorable safety profile, has been investigated for its potential to either supplement or reduce the required dosage of corticosteroids. This guide summarizes key experimental findings from in vivo and in vitro models, providing a comparative analysis of their individual and combined effects on inflammatory markers. The data suggests that this compound, primarily through its mast cell stabilizing and antihistaminic properties, can contribute to the management of inflammation. While direct preclinical evidence for synergy in co-administration models is still emerging, existing studies point towards a potential corticosteroid-sparing effect and potentiation of anti-inflammatory responses.
Data Presentation: In Vivo and In Vitro Studies
The following tables summarize quantitative data from studies evaluating the anti-inflammatory effects of this compound and corticosteroids, both individually and in combination.
Table 1: In Vivo Anti-Inflammatory Effects in a Carrageenan-Induced Paw Edema Model in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) | Data Source |
| Control (Carrageenan) | - | 0 | [1] |
| This compound | 1.5 | Significant reduction (P < 0.001 vs. control) | [1] |
| Diclofenac (Reference) | 25 | Not significantly different from this compound (P ≥ 0.05) | [1] |
Note: This study did not include a corticosteroid arm for direct comparison, but demonstrates the anti-inflammatory efficacy of this compound in a standard acute inflammation model.
Table 2: Effect of this compound and Prednisolone on Antigen-Induced Bronchoconstriction and Mediator Release in Isolated Rat Lungs
| Treatment | Effect on Bronchoconstriction | Effect on Histamine Release | Effect on 5-HT Release | Effect on SRS-A Release | Data Source |
| Prednisolone | Inhibition | Significant suppression | Significant suppression | Significant suppression | [2][3] |
| This compound | Inhibition | No effect | No effect | No effect | [2][3] |
This ex vivo study suggests that while both drugs inhibit antigen-induced bronchoconstriction, their mechanisms of action on mediator release differ significantly. Prednisolone appears to inhibit the release of key inflammatory mediators, whereas this compound's effect is likely due to receptor antagonism.
Table 3: In Vitro Inhibition of Histamine Release from Basophils of Allergic Patients
| Drug | Effect on Antigen-Stimulated Histamine Release | Data Source |
| This compound | Clear inhibitory action | [4] |
| Betamethasone | No significant change | [4] |
| Clemastine | No significant change | [4] |
| Disodium Cromoglycate (DSCG) | No significant change | [4] |
| Oxatomide | No significant change | [4] |
| Acetylsalicylic Acid (ASA) | No significant change | [4] |
This in vitro study highlights the direct inhibitory effect of this compound on histamine release from human basophils, a key event in allergic inflammation. Notably, the corticosteroid betamethasone did not show a similar direct inhibitory effect in this assay.
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model for acute inflammation.
-
Model Induction: Male Sprague-Dawley rats are injected with a 1% (w/v) solution of carrageenan in saline into the subplantar region of the right hind paw to induce localized edema.
-
Drug Administration: Test compounds (e.g., this compound, corticosteroids, or vehicle) are typically administered intraperitoneally or orally at a specified time (e.g., 30 minutes) before carrageenan injection.
-
Endpoint Measurement: The volume or thickness of the paw is measured at various time points (e.g., every hour for 4 hours) after carrageenan injection using a plethysmometer or calipers. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.[1]
2. Antigen-Induced Bronchoconstriction in Isolated Rat Lungs
This ex vivo model allows for the study of drug effects on airway responses and mediator release in a controlled environment.
-
Model Preparation: Lungs are isolated from sensitized rats and perfused with a physiological salt solution.
-
Drug Incubation: The lungs are perfused with the test drug (e.g., Prednisolone or this compound) for a specified period.
-
Antigen Challenge: An antigen to which the rats were sensitized is introduced into the perfusion fluid to induce bronchoconstriction and mediator release.
-
Endpoint Measurement: Bronchoconstriction is measured by monitoring changes in perfusion pressure or airflow resistance. The perfusate is collected to measure the concentration of inflammatory mediators such as histamine, serotonin (5-HT), and slow-reacting substance of anaphylaxis (SRS-A) using techniques like high-performance liquid chromatography (HPLC) or bioassays.[2][3]
3. In Vitro Histamine Release from Human Basophils
This in vitro assay assesses the direct effect of drugs on the degranulation of basophils, a key cell type in allergic reactions.
-
Cell Source: Whole blood is collected from allergic patients.
-
Drug Incubation: The blood is incubated with various concentrations of the test drugs (e.g., this compound, betamethasone).
-
Antigen Stimulation: The basophils in the whole blood are stimulated with the specific allergen to which the patient is sensitized to induce histamine release.
-
Endpoint Measurement: The amount of histamine released into the supernatant is measured using a sensitive assay, such as a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of the drug is calculated by comparing the histamine release in the presence and absence of the drug.[4]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the inflammatory response and a typical experimental workflow for evaluating anti-inflammatory agents.
Caption: Simplified signaling pathway of inflammation and points of intervention for this compound and Corticosteroids.
Caption: General experimental workflow for in vivo assessment of anti-inflammatory drug synergy.
Discussion and Future Directions
The available data suggests that this compound and corticosteroids exert their anti-inflammatory effects through distinct but potentially complementary mechanisms. This compound's primary action appears to be the stabilization of mast cells and the antagonism of histamine H1 receptors, making it particularly effective in allergic and mast cell-mediated inflammatory conditions.[2][3][4] Corticosteroids, on the other hand, have a broader anti-inflammatory action by inhibiting the transcription of numerous pro-inflammatory genes through their interaction with transcription factors like NF-κB and AP-1.
The concept of a synergistic or additive effect when these two classes of drugs are co-administered is biologically plausible. By targeting different aspects of the inflammatory cascade, their combination could lead to a more comprehensive suppression of inflammation. For instance, this compound could reduce the initial release of inflammatory mediators from mast cells, while corticosteroids could dampen the subsequent cellular and transcriptional inflammatory responses.
A study on the co-administration of antihistamines and dexamethasone has shown that antihistamines can potentiate the anti-inflammatory effects of glucocorticoids in vitro.[5][6] This potentiation could allow for the use of lower, and therefore safer, doses of corticosteroids to achieve the desired therapeutic effect.
However, there is a clear need for more dedicated preclinical studies in relevant in vivo inflammatory models to robustly assess the synergistic potential of this compound and corticosteroids. Future research should focus on:
-
Direct Comparative In Vivo Studies: Designing studies with treatment arms for this compound alone, a corticosteroid alone, and their combination in various ratios in well-established inflammatory models such as carrageenan-induced paw edema, adjuvant-induced arthritis, or ovalbumin-induced airway inflammation.
-
Comprehensive Biomarker Analysis: Measuring a wide range of inflammatory mediators (cytokines, chemokines, leukotrienes) in these models to gain a deeper understanding of the molecular mechanisms underlying any observed synergy.
-
Dose-Response Studies: Determining the optimal dose ratios for achieving maximal synergistic effects while minimizing potential side effects.
-
Investigation of Molecular Crosstalk: Elucidating the specific signaling pathways and molecular interactions through which this compound and corticosteroids may synergize.
By addressing these research gaps, a clearer picture of the therapeutic potential of combining this compound with corticosteroids will emerge, potentially leading to the development of more effective and safer treatment strategies for a variety of inflammatory disorders.
References
- 1. The effects of this compound as a mast cell stabilizer on the development of adjuvant-induced arthritis in rats - UNIS | Trakya Üniversitesi Akademik Veri Yönetim Sistemi [unis.trakya.edu.tr]
- 2. Prevention of mast-cell degranulation by this compound in patients with physical urticarias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does the addition of this compound to non-steroidal anti-inflammatory drugs confer any additional benefit in rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory effect of this compound on in vitro histamine release in allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihistamines Potentiate Dexamethasone Anti-Inflammatory Effects. Impact on Glucocorticoid Receptor-Mediated Expression of Inflammation-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihistamines Potentiate Dexamethasone Anti-Inflammatory Effects. Impact on Glucocorticoid Receptor-Mediated Expression of Inflammation-Related Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Ketotifen in a Laboratory Setting
The responsible disposal of Ketotifen is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.
Guiding Principles and Regulatory Overview
The primary principle for the disposal of any chemical, including this compound, is to prevent its entry into the environment. This compound should not be discharged into sewer systems or contaminate waterways, soil, or food supplies.[1] The ultimate disposal of the chemical must take into account its potential environmental impact and conform to all applicable federal, state, and local laws.[1][2][3]
In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). A key provision is the ban on sewering hazardous waste pharmaceuticals , which applies nationwide.[4][5] While this compound may not be explicitly listed as a hazardous waste in all safety data sheets, it is the responsibility of the waste generator (the user) to determine if the waste meets RCRA criteria for hazardous waste at the time of disposal.[6]
This compound Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Decision workflow for segregating and disposing of this compound waste.
Step-by-Step Disposal Protocols
The appropriate disposal method depends on the form of the this compound waste.
-
Segregation: Do not mix solid this compound with other waste types.
-
Containment: Carefully place the solid this compound into a suitable, closed container that is clearly labeled as "Hazardous Waste" (or as required by your institution's waste management plan).[1]
-
Collection: Store the container in a designated, secure area for chemical waste.
-
Disposal: Arrange for pickup and disposal through a licensed chemical destruction facility.[1] The preferred method is controlled incineration with flue gas scrubbing.[1]
For trace amounts or unused research solutions not classified as hazardous waste:
-
Prohibition: Do not pour this compound solutions down the drain.[1][2]
-
Inactivation: Mix the liquid medicine with an unappealing substance such as used coffee grounds, dirt, or cat litter.[7][8][9] This makes the mixture less attractive to children or animals and unrecognizable to anyone who might go through the trash.[8]
-
Containment: Place the mixture into a sealable container or plastic bag to prevent leakage.[7][8]
-
Disposal: Dispose of the sealed container in the regular laboratory or municipal trash.[7] Always confirm this is in line with local regulations.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed immediately into an approved sharps container and managed as chemical or biohazardous waste, according to institutional policy.
-
Non-Sharp Labware (Glassware, etc.):
-
Grossly Contaminated: Items with visible residue should be treated as solid this compound waste (Protocol 1).
-
Trace Contamination: Containers can be triple-rinsed.[1] The rinsate (rinse liquid) must be collected and disposed of as hazardous chemical waste. After rinsing, the container may be recycled or disposed of as regular waste, provided all hazard labels are removed or defaced.[1]
-
-
Contaminated PPE (Gloves, Coats): Place contaminated PPE in a sealed bag and dispose of it as chemical waste.
Summary of Disposal Methods
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound Powder | Controlled incineration via a licensed chemical waste facility.[1] | Collect in a sealed, labeled, hazardous waste container. Do not mix with other waste. |
| Liquid this compound Solutions | For non-hazardous quantities, mix with an inert material (e.g., cat litter) and dispose of in solid waste.[7][8] | NEVER pour down the drain.[1] Collect and manage larger volumes or hazardous concentrations as chemical waste. |
| Contaminated Sharps | Place in a designated sharps container for chemical waste disposal. | Follow institutional guidelines for sharps waste. |
| Empty Packaging | Triple-rinse (collecting rinsate as hazardous waste), then recycle or dispose of in a sanitary landfill.[1] | Puncture the container to prevent reuse.[1] Follow label warnings as residue may remain.[6] |
| Contaminated PPE | Bag and dispose of as chemical waste. | Segregate from regular trash to prevent cross-contamination. |
Spill and Leak Management
In the event of a spill, adhere to the following procedure:
-
Ensure Safety: Evacuate personnel from the immediate area if necessary and ensure adequate ventilation.[1] Remove all sources of ignition.[1]
-
Wear PPE: Use appropriate personal protective equipment, including chemical-impermeable gloves, safety goggles, and a lab coat.[1][2]
-
Containment: Prevent the spill from spreading or entering drains.[1][2]
-
Clean-up:
-
Disposal of Spill Debris: Collect all contaminated materials and spillage into a suitable, closed container for disposal as chemical waste.[1][2]
-
Decontamination: Clean the spill surface thoroughly to remove any residual contamination.[6]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. armaspharmaceuticals.com [armaspharmaceuticals.com]
- 3. This compound | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. Hazardous waste pharmaceuticals rulemaking [brickergraydon.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Medicine: Proper Disposal [nationwidechildrens.org]
- 8. fda.gov [fda.gov]
- 9. A dose of reality: How to dispose of unwanted medication [cvshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ketotifen
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ketotifen, offering procedural, step-by-step guidance to directly address operational questions and build deep trust in your safety protocols.
Personal Protective Equipment (PPE) at a Glance
When handling this compound, a thorough risk assessment should guide the selection of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile or neoprene).[1] | To prevent skin contact. |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles.[2] | To protect eyes from dust or splashes. |
| Skin and Body Protection | Disposable gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene), with a solid front, long sleeves, and tight-fitting cuffs.[3][4] | To prevent contamination of clothing and skin. |
| Respiratory Protection | A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[2] | To prevent inhalation of dust or aerosols. |
Quantitative Safety Data
Understanding the toxicological profile of this compound is crucial for safe handling. The following table summarizes key quantitative data.
| Metric | Value | Species |
| Oral LD50 | 370 mg/kg | Rat |
| Subcutaneous LD50 | 820 mg/kg | Mouse |
| Subcutaneous LD50 | 370 mg/kg | Rat |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks. The following workflow provides a step-by-step guide for laboratory personnel.
Emergency Response Plan
In the event of an accidental exposure or spill, a clear and immediate response is critical. The following decision-making tree outlines the necessary steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
